Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFQGYOGXKLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190107 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-48-8 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20737-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structural motif is found in a range of therapeutic agents, highlighting its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this target molecule. We will delve into the mechanistic underpinnings of the renowned Hantzsch thiazole synthesis, the primary route for its preparation, and provide field-proven protocols for its successful execution and subsequent analysis. This document is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental details.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring system is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[2][3][4] The title compound, this compound, is a key intermediate in the synthesis of more complex pharmaceutical agents, such as the xanthine oxidase inhibitor Febuxostat, which is used in the management of hyperuricemia and gout.[5] Its utility also extends to the development of novel agrochemicals.[6]
The strategic importance of this molecule necessitates robust and well-understood synthetic and analytical methodologies. This guide aims to provide such a framework, empowering researchers to confidently synthesize and characterize this valuable compound.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][7] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][7] In this specific application, the key reactants are ethyl 2-chloroacetoacetate and thioacetamide.
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thioacetamide attacking the electrophilic carbon of the α-halo ketone (ethyl 2-chloroacetoacetate).
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then undergoes intramolecular cyclization.
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.
dot
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Key Starting Materials
-
Ethyl 2-chloroacetoacetate: This α-halo ketone is a critical reactant. It can be synthesized by the chlorination of ethyl acetoacetate.[8][9][10] Care must be taken during its handling and use, as it can be sensitive to moisture.[11]
-
Thioacetamide: This serves as the source of the sulfur and nitrogen atoms for the thiazole ring. It is a commercially available reagent.[12]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol (anhydrous)
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
Base Addition: After the addition is complete, add triethylamine (1.1 equivalents) to the reaction mixture. Triethylamine acts as a base to facilitate the reaction.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.
-
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. synarchive.com [synarchive.com]
- 8. Ethyl 2-chloroacetoacetate | 609-15-4 | FE36663 [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
A Note to the Reader: This guide addresses the physicochemical properties of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Initial searches for "Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate" did not yield specific data for a compound with that precise name, suggesting it may be a less common isomer or a potential misnomer. The compound detailed herein is a structurally similar and well-documented thiazole derivative of significant interest in medicinal chemistry.
Introduction
The thiazole ring is a cornerstone in the architecture of many biologically active compounds. Its presence in natural products and synthetic pharmaceuticals underscores its importance as a privileged scaffold. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a notable member of this class, serving as a key intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, offering insights for researchers and professionals in drug discovery and development. The thiazole moiety and its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1]
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability.
| Property | Value/Prediction | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₃NO₃S | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |
| Molecular Weight | 263.31 g/mol | A key parameter in Lipinski's Rule of Five for assessing oral bioavailability.[2][3] |
| Appearance | Solid | Affects handling, formulation, and dissolution characteristics.[3] |
| Melting Point | Data not publicly available | A sharp melting point is an indicator of purity. It is a critical parameter for quality control. |
| Solubility | Predicted to have low aqueous solubility | solubility is a critical factor for bioavailability and formulation. Poor solubility can hinder drug absorption. |
| pKa | Data not publicly available | The acidic or basic nature of a compound influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. |
Experimental Protocols for Physicochemical Characterization
The following are standardized, field-proven methodologies for determining the key physicochemical properties of a compound like Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single temperature, whereas impurities will typically cause the melting point to depress and broaden.
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.
Solubility Assessment
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.
Experimental Workflow for Solubility Assessment
Caption: Workflow for Solubility Assessment.
Detailed Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent).
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pKa is crucial for understanding a drug's behavior in different pH environments of the body, such as the stomach and intestines.
Experimental Workflow for pKa Determination (Potentiometric Titration)
Caption: Workflow for pKa Determination.
Detailed Protocol:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve or, more accurately, from the pH at which half of the compound has been neutralized.
Biological and Medicinal Context
Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are integral components of many approved drugs and are continuously being investigated for new therapeutic applications. The 2-aminothiazole scaffold, in particular, has been a fertile ground for the discovery of agents with antimicrobial and anticancer properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have shown promising antileukemic activity.[4] The structural features of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, including the thiazole ring, the hydroxyl group, and the ester moiety, make it a versatile building block for the synthesis of novel compounds with potential therapeutic value. For instance, it is a known intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to treat gout and hyperuricemia.[5]
Conclusion
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound with significant potential in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide has provided an overview of its key properties and detailed experimental protocols for their determination, offering a valuable resource for scientists in the field. The continued exploration of such thiazole derivatives is expected to yield new and improved treatments for a variety of diseases.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate AldrichCPR 161797-99-5 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
An In-depth Technical Guide to the Biological Activity of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and pi-stacking interactions, make it a versatile scaffold for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Several clinically approved drugs, such as the anticancer agent Dasatinib, feature a thiazole moiety, underscoring its significance in drug discovery.[1]
This technical guide focuses on a specific, yet highly promising, class of thiazole derivatives: those derived from the Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate core. We will delve into the synthesis of this key intermediate and its subsequent elaboration into a diverse array of biologically active molecules. The narrative will explore the causality behind experimental choices in both synthesis and biological evaluation, providing a robust framework for researchers in the field.
Synthesis of the Core Scaffold and Key Derivatives
The synthetic accessibility of the this compound core is a crucial factor in its utility as a platform for drug discovery. A common and efficient route involves the reaction of 4-hydroxybenzene-1-carbothioamide with ethyl 2-chloroacetoacetate.[2] This foundational molecule can then be readily functionalized to create a library of derivatives.
A particularly important intermediate is Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , which is synthesized from the parent compound via a Duff reaction using hexamethylenetetramine (HMTA) and polyphosphoric acid (PPA).[1][2][3] The aldehyde functionality of this intermediate serves as a versatile handle for the introduction of various pharmacophores through reactions such as Schiff base formation and click chemistry.
Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate [1][3]
-
Reaction Setup: To a clean, dry reactor, add polyphosphoric acid (120 kg) and heat to 40-50°C with stirring.
-
Addition of Reactants: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (20 kg, 76.0 mol) and hexamethylenetetramine (HMTA) (11 kg, 76.3 mol).
-
Reaction: Heat the reaction mixture to 93°C and maintain for 3 hours.
-
Work-up: After completion, slowly pour the reaction solution into a dilute aqueous solution of glacial acetic acid for hydrolysis.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crystallization from water affords the desired product.
Visualization of the Synthetic Pathway
References
An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Foreword: Unraveling the Therapeutic Potential of a Versatile Thiazole Scaffold
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the mechanistic underpinnings of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate. The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This document synthesizes current understanding, experimental evidence, and future perspectives on the primary mechanisms of action of this specific 4-hydroxythiazole derivative, providing a foundation for further research and development. While direct, exhaustive studies on this compound are emerging, this guide draws upon robust data from closely related 4-hydroxythiazole analogs to elucidate its most probable biological targets and signaling pathways.
Core Mechanistic Hypothesis: A Dual Inhibitor of Inflammatory Pathways
The primary mechanism of action of this compound is hypothesized to be the dual inhibition of key enzymes in inflammatory pathways: 5-lipoxygenase (5-LOX) and xanthine oxidase (XO). This dual-pronged approach positions the compound as a compelling candidate for development in therapeutic areas where both enzymatic pathways contribute to pathology, such as in gout and other inflammatory conditions.
Primary Target: Potent and Selective Inhibition of 5-Lipoxygenase (5-LOX)
The most well-documented and potent activity of the 4-hydroxythiazole scaffold is the inhibition of 5-lipoxygenase.[4] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] By inhibiting 5-LOX, this compound can effectively suppress the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory cascade.
Causality of Experimental Design : The focus on 5-LOX as a primary target stems from structure-activity relationship (SAR) studies on a series of 4-hydroxythiazoles. These studies have demonstrated that the 4-hydroxythiazole moiety is a key pharmacophore for potent 5-LOX inhibition, with IC50 values often in the sub-micromolar range. The selectivity of these compounds for 5-LOX over other related enzymes, such as cyclooxygenase (COX) and other lipoxygenases, further underscores the specificity of this interaction.[4]
Caption: Inhibition of the 5-Lipoxygenase Pathway.
Secondary Target: Xanthine Oxidase (XO) Inhibition
Thiazole derivatives have also been identified as effective inhibitors of xanthine oxidase.[6] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[7] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammation associated with gout.[8] While the 4-hydroxythiazole scaffold's potency against XO may be more moderate compared to its 5-LOX inhibition, this activity provides a complementary mechanism for its anti-inflammatory effects, particularly in the context of gout.
Causality of Experimental Design : The investigation into XO inhibition is driven by the structural similarity of some thiazole derivatives to known non-purine XO inhibitors like Febuxostat. This compound itself is a known intermediate in the synthesis of Febuxostat, suggesting that it may share some affinity for the same enzymatic target.[6]
Caption: Inhibition of the Xanthine Oxidase Pathway.
Experimental Validation: Protocols and Methodologies
The validation of the proposed mechanisms of action relies on robust in vitro and cell-based assays. The following protocols are standard methodologies employed in the field to assess 5-LOX and XO inhibition.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a framework for determining the direct inhibitory effect of this compound on purified 5-LOX.
Principle: The assay measures the production of hydroperoxides from the enzymatic conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX. The hydroperoxides are then detected spectrophotometrically or fluorometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of purified 5-lipoxygenase (e.g., from soybean or recombinant human) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[9]
-
Prepare a substrate solution of linoleic acid or arachidonic acid in the same buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance at 234 nm (for linoleic acid) or use a fluorescent probe to measure hydroperoxide formation over time.[9][10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for In Vitro 5-LOX Inhibition Assay.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory activity of this compound against xanthine oxidase.
Principle: The assay spectrophotometrically measures the formation of uric acid from the substrate xanthine by XO. Uric acid has a characteristic absorbance at approximately 290-295 nm.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound at various concentrations.
-
Add the phosphate buffer.
-
Add the xanthine oxidase enzyme solution and pre-incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).[7]
-
Initiate the reaction by adding the xanthine substrate solution.[7]
-
Measure the absorbance at 290 nm at timed intervals to determine the rate of uric acid formation.[2]
-
-
Data Analysis:
-
Calculate the percentage of XO inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the key structural features of 4-hydroxythiazoles that contribute to their 5-LOX inhibitory activity, based on available literature.
| Moiety/Substituent | Position | Influence on 5-LOX Inhibitory Activity |
| 4-Hydroxy Group | 4 | Essential for potent activity . Acts as a key interacting group within the enzyme's active site. |
| Thiazole Ring | Core | Provides the essential scaffold for the pharmacophore. |
| Ester Group | 5 | Influences solubility and pharmacokinetic properties. Modifications can modulate potency. |
| Methyl Group | 2 | Contributes to the overall lipophilicity and may influence binding orientation. |
Future Directions and Unanswered Questions
While the evidence strongly points to 5-LOX and, to a lesser extent, XO inhibition as the primary mechanisms of action for this compound, further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Cell-based assays: To confirm the inhibitory activity in a more physiologically relevant context.
-
In vivo studies: To evaluate the efficacy and pharmacokinetic/pharmacodynamic properties in animal models of inflammation and gout.
-
Molecular modeling and crystallography: To visualize the binding interactions with 5-LOX and XO at the atomic level.
-
Off-target screening: To identify any additional biological targets that may contribute to its overall therapeutic effect or potential side effects.
Conclusion
This compound is a promising small molecule with a well-supported, dual mechanism of action centered on the inhibition of 5-lipoxygenase and xanthine oxidase. This in-depth guide provides a solid foundation for researchers and drug developers to build upon, with clear experimental pathways for further validation and optimization. The versatile thiazole scaffold continues to be a rich source of therapeutic innovation, and this particular derivative holds significant potential for the development of novel anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. 4-hydroxythiazole inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 7. revistabionatura.com [revistabionatura.com]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Thiazole Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural features and diverse chemical reactivity have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of thiazole derivatives. We will explore their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others, offering insights for researchers, scientists, and drug development professionals. This guide will also delve into key synthetic methodologies, present quantitative data in a structured format, and visualize complex pathways to facilitate a deeper understanding of this critical class of compounds.
Introduction: The Thiazole Scaffold
The thiazole ring, with the molecular formula C₃H₃NS, is an aromatic heterocycle that serves as a fundamental building block in both natural and synthetic bioactive compounds.[1][2] Its presence in essential molecules like vitamin B1 (thiamine) and the penicillin antibiotic core underscores its biological significance.[3][4] The unique physicochemical properties of the thiazole nucleus, including its ability to act as a hydrogen bond acceptor and its π-electron system, allow for diverse interactions with biological targets.[5] These properties make thiazole derivatives a fertile ground for the discovery of new drugs with a wide range of pharmacological activities.[1][2][6][7][8]
dot graph Thiazole_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
Thiazole [label=""];
N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; S3 [label="S", pos="0.87,-0.5!", fontcolor="#FBBC05"]; C4 [label="C", pos="0.5,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,0.5!", fontcolor="#202124"];
N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];
label="Basic Structure of the Thiazole Ring"; labelloc="b"; fontsize=12; } endom
Figure 1: Basic structure of the thiazole ring, highlighting the nitrogen and sulfur heteroatoms.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
A cornerstone of thiazole chemistry is the Hantzsch synthesis, a versatile and widely used method for constructing the thiazole ring.[9] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. The versatility of this method allows for the introduction of various substituents onto the thiazole core, enabling the generation of diverse chemical libraries for drug screening.
Experimental Protocol: A Representative Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted thiazole derivative.
Materials:
-
α-bromoacetophenone (1 equivalent)
-
Thiobenzamide (1 equivalent)
-
Ethanol (solvent)
-
Sodium bicarbonate (base, optional)
Procedure:
-
Dissolve thiobenzamide in ethanol in a round-bottom flask.
-
Add α-bromoacetophenone to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
This protocol is a generalized representation. Specific reaction conditions may vary based on the substrates used.
Figure 2: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Therapeutic Applications of Thiazole Derivatives
The structural versatility of the thiazole ring has led to its incorporation into a multitude of drugs with a wide spectrum of therapeutic applications.[2][10]
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[11] Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation and survival.[11][12]
-
Dasatinib: An FDA-approved kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] It functions by inhibiting multiple tyrosine kinases, including BCR-ABL and Src family kinases.[11]
-
Tiazofurin: A synthetic nucleoside analog that acts as an antimetabolite, demonstrating activity against various cancer cell lines.[2][3]
-
Ixabepilone: An epothilone B analog that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Recent research has focused on developing novel thiazole derivatives that target specific cancer-related enzymes and signaling pathways.[13][14] For instance, some derivatives have shown potent inhibitory activity against human lactate dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism.[14]
| Compound Class | Target/Mechanism | Example Cancer Cell Lines | Reference |
| Kinase Inhibitors | BCR-ABL, Src | K562 (CML), HeLa | [2][15] |
| Microtubule Stabilizers | Tubulin | MCF-7 (Breast), HepG2 (Liver) | [16] |
| hLDHA Inhibitors | Lactate Dehydrogenase | HeLa, SiHa (Cervical) | [14] |
| Apoptosis Inducers | Various | SaOS-2 (Osteosarcoma) | [12] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[9][17] Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new drugs.[9][17][18][19]
-
Sulfathiazole: A short-acting sulfa drug with broad-spectrum antibacterial activity.[2][17]
-
Penicillins: A class of β-lactam antibiotics that feature a fused thiazolidine ring and are widely used to treat bacterial infections.[2][3]
-
Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[2][3][17]
The antimicrobial activity of thiazole derivatives often stems from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[9] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole ring significantly influence their antimicrobial potency and spectrum.[18][20][21] For example, the presence of electron-withdrawing groups can enhance antibacterial activity.[18]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[22] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24]
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2.[15]
-
Fanetizole: Another thiazole-containing anti-inflammatory agent.[8]
Research has shown that certain thiazole derivatives can significantly block the production of prostaglandins, key mediators of inflammation, by inhibiting COX-2.[25] Some derivatives have also been investigated as inhibitors of inducible nitric oxide synthase (iNOS), another important target in inflammatory processes.[23]
Figure 3: Simplified diagram showing the inhibition of COX/LOX enzymes by thiazole derivatives to reduce inflammation.
Other Therapeutic Areas
The pharmacological potential of thiazole derivatives extends beyond the areas mentioned above. They have also been investigated for their utility in treating a variety of other conditions:
-
Antiviral: Some thiazole derivatives have shown activity against a range of viruses, including HIV, influenza, and hepatitis C virus (HCV).[2][17]
-
Antidiabetic: Thiazolidinediones are a class of antidiabetic drugs that act as insulin sensitizers.
-
Antioxidant: Certain thiazole compounds have demonstrated significant free radical scavenging activity.[1][18]
-
Neurological Disorders: Thiazole derivatives have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[26]
Challenges and Future Perspectives
Despite the remarkable success of thiazole derivatives in medicinal chemistry, challenges remain. The emergence of drug resistance, particularly in the fields of oncology and infectious diseases, necessitates the continuous development of novel agents with improved efficacy and different mechanisms of action.
Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of target biology to design more potent and selective thiazole-based inhibitors.
-
Hybrid Molecules: Combining the thiazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[21]
-
Targeting Novel Pathways: Exploring the potential of thiazole derivatives to modulate new and emerging therapeutic targets.
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the production of thiazole compounds.
Conclusion
The thiazole scaffold remains a highly privileged and versatile core in modern medicinal chemistry. Its derivatives have yielded a rich harvest of clinically important drugs across a wide range of therapeutic areas, from cancer and infectious diseases to inflammation. The ongoing exploration of the vast chemical space accessible through thiazole chemistry, coupled with advances in drug design and biological understanding, ensures that this remarkable heterocycle will continue to be a source of innovative medicines for the foreseeable future.
References
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- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 17. jchemrev.com [jchemrev.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
A Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. While often searched for under related names, its precise structure is key to its utility. We will delineate its correct chemical identity, explore its synthesis via the Hantzsch condensation, detail its physicochemical properties, and illuminate its critical role as a key starting material in the synthesis of the xanthine oxidase inhibitor, Febuxostat. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile intermediate.
Chemical Identity and Structure
Clarity in chemical nomenclature is paramount for reproducible science. The topic of interest, commonly referred to as Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, is most accurately and formally identified by the IUPAC name ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate .[1] The key distinction is the presence of a 4-hydroxyphenyl substituent at the 2-position of the thiazole ring, rather than a hydroxyl group directly on the ring.
Chemical Structure:
-
IUPAC Name: ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[1]
-
Molecular Formula: C₁₃H₁₃NO₃S[1]
-
Molecular Weight: 263.31 g/mol [1]
-
SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C[1]
The structure features a central 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. This core is functionalized with a methyl group at position 4, an ethyl carboxylate group at position 5, and the critical 2-(4-hydroxyphenyl) moiety, which serves as a crucial handle for further synthetic transformations.
Physicochemical Properties
Understanding the physical and chemical properties of a synthetic intermediate is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | --INVALID-LINK--[3] |
| Purity | ≥ 98% (by HPLC) | --INVALID-LINK--[3] |
| Storage | Sealed in dry, room temperature | --INVALID-LINK--[2] |
| Molecular Weight | 263.31 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₁₃H₁₃NO₃S | --INVALID-LINK--[1] |
Synthesis and Mechanistic Considerations
The construction of the thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and scalable route to 2,4,5-trisubstituted thiazoles.
The Hantzsch Synthesis Pathway
The core principle of the Hantzsch synthesis involves the cyclization of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the reaction between 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate .
Causality of Experimental Design:
-
4-hydroxythiobenzamide: This reagent provides the sulfur atom and the 2-(4-hydroxyphenyl) substituent. It is typically generated in situ or prepared beforehand from 4-hydroxybenzonitrile and a sulfurizing agent like thioacetamide.
-
Ethyl 2-chloroacetoacetate: This α-haloketone is the electrophilic partner. It provides the C4-methyl, C5-ethylcarboxylate, and the remaining carbon atoms of the thiazole backbone. The chlorine atom serves as a leaving group, facilitating the initial S-alkylation by the thioamide.
-
Solvent and Base: The reaction is often carried out in a polar solvent like isopropanol or ethanol. A base may be used to deprotonate the thioamide, increasing its nucleophilicity, though the reaction can also proceed under neutral or acidic conditions where the thioamide is sufficiently nucleophilic.
Generalized Experimental Protocol
The following protocol is a representative synthesis adapted from methodologies described in patent literature for analogous compounds.[4]
-
Reagent Preparation: To a suitable reaction vessel, charge Isopropanol (solvent) and 4-hydroxythiobenzamide.
-
Addition of Electrophile: Add ethyl 2-chloroacetoacetate to the mixture.
-
Reaction: Heat the reaction mass to reflux (approximately 80-85°C) and maintain for several hours (typically 4-6 hours), monitoring progress by TLC or HPLC.
-
Workup: Cool the reaction mass to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Filter the resulting solid, wash with cold solvent to remove residual starting materials, and dry under vacuum to yield the target compound, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis of the title compound.
Applications in Drug Development: The Febuxostat Pathway
The primary significance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate lies in its role as a key intermediate for the synthesis of Febuxostat.[5] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[5]
The journey from the starting intermediate to the final active pharmaceutical ingredient (API) involves several well-defined synthetic steps that modify the 4-hydroxyphenyl ring.
Key Synthetic Transformations:
-
Formylation: The phenolic hydroxyl group activates the ortho position for electrophilic substitution. A Duff reaction or similar formylation method using hexamethylenetetramine (HMTA) in polyphosphoric acid introduces a formyl (-CHO) group at the 3-position of the phenyl ring.[4][6][7] This yields the crucial intermediate, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .[7]
-
Alkylation: The hydroxyl group is then alkylated, for instance, using isobutyl bromide, to introduce the isobutoxy side chain characteristic of Febuxostat.
-
Nitrile Formation: The formyl group is converted into a nitrile (-CN) group.
-
Saponification: Finally, the ethyl ester at the 5-position of the thiazole ring is hydrolyzed to the corresponding carboxylic acid to yield Febuxostat.
Febuxostat Synthesis Pathway Diagram
Caption: Key intermediate in the Febuxostat synthesis pathway.
Other Applications
Beyond its role in Febuxostat synthesis, this thiazole derivative is a versatile building block. Its structure lends itself to exploration in:
-
Antioxidant Research: The phenolic hydroxyl group suggests potential for studying antioxidant properties.[3]
-
Novel Bioactive Molecules: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous agents with antimicrobial, anti-inflammatory, and anticancer activities.[8][9][10] This compound serves as a valuable starting point for generating libraries of novel derivatives for screening.
-
Materials Science: It has also been noted for its utility in the synthesis of materials for organic light-emitting diodes (OLEDs).
Conclusion
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound of significant industrial and pharmaceutical importance. Its robust synthesis via the Hantzsch reaction and its critical position in the manufacturing pathway of Febuxostat underscore its value to drug development professionals. A precise understanding of its structure, properties, and reactivity is essential for leveraging its full potential in the synthesis of this and other future bioactive agents.
References
- 1. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 161797-99-5|Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Thiazole Scaffold: From Chemical Curiosity to Cornerstone of Modern Pharmacology
An In-depth Technical Guide
Introduction: The Unassuming Heterocycle that Revolutionized Medicine
The story of thiazole in pharmacology is a testament to the power of synthetic chemistry in unlocking novel biological activities. At its core, thiazole is a deceptively simple five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. First synthesized in 1887, its profound impact on medicine was not realized for another five decades. This guide provides a technical journey through the discovery and history of thiazole-containing compounds, tracing their evolution from the first "wonder drugs" to highly targeted therapeutics. We will explore the key scientific milestones, the rationale behind medicinal chemistry strategies, and the experimental workflows that propelled this versatile scaffold to the forefront of drug development. For researchers and drug development professionals, understanding this history provides a crucial context for contemporary and future innovation.
Part 1: The Dawn of an Era - Sulfathiazole and the Antibacterial Revolution
The entry of thiazole into the pharmacological lexicon began with the urgent need for effective antibacterial agents in the pre-antibiotic era. The discovery of sulfonamides in the 1930s was a monumental breakthrough, but the first-generation compounds suffered from issues of potency and toxicity.
The Rationale for Heterocyclic Integration
The prevailing theory, championed by researchers like Paul Ehrlich, was that modifying the structure of a known active compound could lead to superior therapeutic properties. Medicinal chemists hypothesized that incorporating heterocyclic rings into the sulfanilamide core could enhance its antibacterial activity and improve its pharmacokinetic profile. The thiazole moiety was particularly attractive due to its electronic properties and potential to mimic metabolites essential for bacterial growth.
The Breakthrough of Sulfathiazole
In 1939, the synthesis of sulfathiazole, a sulfanilamide derivative containing a thiazole ring, marked a pivotal moment. This new compound exhibited significantly greater potency against a wide range of bacterial pathogens compared to its predecessors. It quickly became a "blockbuster" drug, instrumental in treating bacterial pneumonia, meningitis, and other severe infections during World War II. The success of sulfathiazole validated the strategy of using the thiazole ring as a pharmacologically important scaffold and catalyzed a wave of research into other thiazole-containing compounds.
Part 2: The Thiazole Nucleus as a Privileged Scaffold
The initial success in the antibacterial field unveiled the broader potential of the thiazole ring. It became recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.
Vitamin B1 (Thiamine): Nature's Own Thiazole
Concurrent with the development of sulfa drugs, the structure of Vitamin B1 (Thiamine) was elucidated, revealing a thiazole ring as a key component of its structure. Thiamine pyrophosphate (TPP) is an essential coenzyme for the metabolism of carbohydrates. This discovery underscored the fundamental role of the thiazole moiety in biological systems and provided a natural precedent for its interaction with enzymes.
Diversification into New Therapeutic Areas
Following these early discoveries, medicinal chemists began to explore the utility of the thiazole scaffold in a multitude of disease contexts. This led to the development of a diverse array of drugs with varied mechanisms of action:
-
Antiviral Agents: The development of Ritonavir, a protease inhibitor used to treat HIV, was a landmark achievement. Its complex structure features two thiazole rings, which are crucial for its binding to the HIV protease enzyme and inhibiting viral replication.
-
Anticancer Therapeutics: Dasatinib, a potent tyrosine kinase inhibitor, utilizes a thiazole framework to target the BCR-ABL kinase in chronic myeloid leukemia (CML) and Src family kinases. This demonstrated the applicability of thiazoles in targeted cancer therapy.
-
Anti-inflammatory Drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), incorporates a thiazole ring in its structure, contributing to its selective inhibition of COX-2.
Quantitative Comparison of Thiazole-Based Drugs
The versatility of the thiazole scaffold is evident in the range of biological targets it can be engineered to inhibit. The following table summarizes key quantitative data for representative thiazole-containing drugs across different therapeutic areas.
| Drug Name | Therapeutic Class | Molecular Target(s) | Potency Metric (IC50 / Kᵢ) |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase | ~1.5 µM (Kᵢ) |
| Ritonavir | Antiviral (HIV) | HIV-1 Protease | ~0.02 nM (Kᵢ) |
| Dasatinib | Anticancer (CML) | BCR-ABL, Src | <1 nM (IC50) |
| Meloxicam | Anti-inflammatory (NSAID) | COX-2 | ~0.09 µM (IC50) |
Part 3: Experimental Workflows and Methodologies
The discovery and optimization of thiazole-based drugs rely on robust synthetic and analytical methodologies. This section details a representative synthetic protocol and a key biological assay workflow.
Synthesis: The Hantzsch Thiazole Synthesis
A classic and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a general procedure.
Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of a suitable thioamide in ethanol.
-
Addition of Reagent: To this solution, add 1.1 equivalents of an α-haloketone.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms (the hydrohalide salt of the thiazole), collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralization & Extraction: Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude thiazole derivative via flash column chromatography on silica gel.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: A stepwise workflow for the Hantzsch thiazole synthesis.
Biological Evaluation: Tyrosine Kinase Inhibition Assay
To assess the efficacy of a compound like Dasatinib, a tyrosine kinase inhibition assay is critical. This workflow outlines the key steps.
Protocol: In Vitro BCR-ABL Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test thiazole compound (e.g., Dasatinib) in DMSO to create a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the recombinant BCR-ABL kinase enzyme and a specific peptide substrate in a kinase reaction buffer.
-
Initiation: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Addition: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., a phosphotyrosine-specific antibody linked to a reporter enzyme).
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: Dasatinib Inhibition of BCR-ABL
Caption: Mechanism of action of Dasatinib in CML cells.
Conclusion and Future Directions
The history of thiazole in pharmacology is a compelling narrative of how a simple chemical scaffold can be iteratively adapted to address complex medical challenges. From the broad-spectrum activity of sulfathiazole to the precision targeting of Dasatinib, the thiazole ring has proven to be an exceptionally versatile and valuable component of the medicinal chemist's toolkit. Current research continues to explore novel thiazole derivatives for a wide range of applications, including neurodegenerative diseases, metabolic disorders, and new classes of antimicrobial agents to combat resistance. The enduring legacy and continued evolution of thiazole-based drugs ensure that this unassuming heterocycle will remain a cornerstone of pharmacology for the foreseeable future.
Spectroscopic Data of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate: A Technical Guide
Introduction
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core structural motif in numerous pharmacologically active molecules, valued for its diverse biological activities. This guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for this compound, offering researchers and drug development professionals a foundational understanding of its structural characterization. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust analytical framework.
The structural elucidation of novel compounds is paramount in chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features.
Molecular Structure and Key Features
The structure of this compound comprises a central thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The ring is substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of these functional groups gives rise to a unique electronic environment and, consequently, distinct spectroscopic signatures.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (thiazole) | ~2.5 | Singlet | 3H | The methyl group at the 2-position of the thiazole ring is expected to resonate in this region. |
| -OCH₂CH₃ (ethyl) | ~4.2 | Quartet | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ (ethyl) | ~1.3 | Triplet | 3H | The methyl protons of the ethyl ester are coupled to the methylene protons. |
| -OH (hydroxyl) | ~10-12 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. In DMSO, it is expected to be a broad singlet due to hydrogen bonding with the solvent. |
Causality Behind Predicted Shifts:
The chemical shifts are predicted based on the electronic environment of each proton. The methyl group on the thiazole ring is in a relatively electron-rich environment, leading to a chemical shift around 2.5 ppm. The methylene protons of the ethyl ester are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear at a lower field (~4.2 ppm). The terminal methyl protons of the ethyl group are further away from the electron-withdrawing carbonyl group and appear at a higher field (~1.3 ppm). The hydroxyl proton's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiazole Ring Carbons | ||
| C2 | ~165 | The carbon atom at the 2-position, bonded to nitrogen and sulfur, is expected to be significantly deshielded. |
| C4 | ~160 | The carbon atom at the 4-position, bearing the hydroxyl group, will also be deshielded. |
| C5 | ~110 | The carbon atom at the 5-position, attached to the ethyl carboxylate group, will be at a relatively higher field compared to C2 and C4. |
| Substituent Carbons | ||
| -C H₃ (thiazole) | ~20 | The methyl carbon on the thiazole ring is expected in the typical alkyl region. |
| -C =O (ester) | ~162 | The carbonyl carbon of the ethyl ester is highly deshielded. |
| -OC H₂CH₃ (ethyl) | ~60 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen. |
| -OCH₂C H₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl ester is in the high-field region. |
Rationale for Predicted Shifts:
The chemical shifts of the carbon atoms in the thiazole ring are influenced by the electronegativity of the heteroatoms and the nature of the substituents. The carbons directly attached to nitrogen, sulfur, and oxygen (C2 and C4) are expected to resonate at a lower field (higher ppm values). The carbonyl carbon of the ester group is also significantly deshielded. The chemical shifts of the alkyl carbons are in their expected regions. This prediction is supported by data from similar structures like ethyl 2-amino-4-methylthiazole-5-carboxylate, where the thiazole ring carbons appear in analogous regions[1].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
-
Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction.
-
Analysis: Assign the peaks based on their chemical shifts and, if applicable, the results from APT or DEPT experiments.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (hydroxyl) | 3400-3200 | Broad | The broadness is due to intermolecular hydrogen bonding. |
| C-H stretch (alkyl) | 3000-2850 | Medium | Corresponds to the stretching vibrations of the methyl and ethyl groups. |
| C=O stretch (ester) | ~1700 | Strong | A strong absorption band characteristic of the carbonyl group in an ester. |
| C=N stretch (thiazole) | ~1620 | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| C=C stretch (thiazole) | ~1550 | Medium | Aromatic C=C stretching of the thiazole ring. |
| C-O stretch (ester) | 1300-1100 | Strong | Stretching vibrations of the C-O bonds in the ester group. |
Interpretation of the IR Spectrum:
The presence of a broad band in the 3400-3200 cm⁻¹ region would be a strong indication of the hydroxyl group. A sharp, intense peak around 1700 cm⁻¹ is a definitive marker for the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the thiazole ring vibrations[2][3].
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₉NO₃S), the predicted molecular weight is approximately 203.22 g/mol .
Predicted Mass Spectrum
| m/z | Predicted Fragment | Rationale |
| 203 | [M]⁺ | Molecular ion peak. |
| 158 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 130 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 112 | Further fragmentation of the thiazole ring. |
Fragmentation Pathway:
Upon electron ionization, the molecule will form a molecular ion [M]⁺. The most likely initial fragmentation would be the loss of the ethoxy radical from the ester group, leading to a fragment at m/z 158. Subsequent loss of a carbonyl group would result in a fragment at m/z 130. Further fragmentation would involve the cleavage of the thiazole ring itself, leading to smaller charged fragments. The fragmentation of thiazole derivatives often involves the cleavage of the bonds adjacent to the heteroatoms[4][5].
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure of this compound
References
The Thiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structural conformation make it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1][2][3] This guide provides a comprehensive overview of key therapeutic targets for thiazole-based compounds, focusing on the mechanistic rationale, validated experimental workflows, and comparative potency data to inform future drug design and development. We will delve into the established roles of thiazole derivatives in oncology, infectious diseases, and neurodegenerative disorders, offering field-proven insights for researchers, scientists, and drug development professionals.
Anticancer Therapeutic Targets
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the thiazole scaffold has been masterfully exploited to create potent inhibitors of key oncogenic drivers.[3][4][5] Two of the most clinically validated target classes for thiazole-based drugs are protein kinases and tubulin.
Protein Kinase Inhibition
Protein kinases are critical regulators of cell proliferation, survival, and differentiation. Their aberrant activation is a frequent event in tumorigenesis, making them prime targets for therapeutic intervention.[1][2][6] Thiazole derivatives have demonstrated remarkable success as kinase inhibitors, owing to their ability to fit within the ATP-binding pocket and form crucial interactions.[2][6]
1.1.1 Mechanism of Action: Case Study on Dasatinib
Dasatinib is a potent, FDA-approved thiazole-containing drug that exemplifies the multi-targeted kinase inhibitor strategy.[3][4] It primarily targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), but also exhibits potent inhibitory activity against SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[7][8][9]
Dasatinib's mechanism involves binding to the ATP-binding site of these kinases.[7] Unlike its predecessor imatinib, which only binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations.[7][8] This dual-binding capability allows it to overcome many common resistance mutations that lock the kinase in its active state.[8] By blocking ATP binding, dasatinib prevents the phosphorylation of downstream substrates, thereby shutting down the aberrant signaling pathways that drive uncontrolled cell growth and leading to apoptosis of the malignant cells.[7][10][11]
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking proliferation.
1.1.2 Data Presentation: Kinase Inhibitory Activity of Thiazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various thiazole-based compounds against different protein kinases, demonstrating the scaffold's versatility.
| Compound Class | Target Kinase | IC50 Value | Reference |
| Phenyl Sulfonyl Thiazole | B-RAFV600E | 23.1 ± 1.2 nM | [6] |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 µM | [12] |
| Dasatinib | BCR-ABL | <1 nM | [9] |
| Thiazole-Naphthalene 5b | Tubulin Polymerization | 3.3 µM | [13] |
| Thiazole Chalcone 2e | Tubulin Polymerization | 7.78 µM | [14] |
1.1.3 Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a self-validating framework for determining the IC50 of a novel thiazole compound against a target kinase.
Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase by measuring the incorporation of radioactive phosphate (³²P) into a substrate.[15]
Materials:
-
Purified, active target kinase
-
Specific peptide or protein substrate
-
Test thiazole compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test thiazole compound in kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the following on ice:
-
Kinase buffer
-
Diluted test compound (or DMSO)
-
Substrate (to a final concentration of ~10-20 µM)
-
Purified kinase (to a final concentration of ~5-10 nM)
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (a combination of [γ-³²P]ATP and cold ATP to achieve a final concentration of ~100 µM).[16][17] Transfer the plate to a 30°C incubator for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The positive charge of the paper will bind the negatively charged phosphorylated substrate.
-
Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the "no enzyme" background counts from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Microtubule Dynamics Disruption
Microtubules are essential cytoskeletal polymers involved in maintaining cell structure and, critically, forming the mitotic spindle during cell division.[14] Targeting microtubule dynamics is a clinically validated anticancer strategy. Thiazole-containing compounds have emerged as potent agents that interfere with this process.
1.2.1 Mechanism of Action: Case Study on Ixabepilone
Ixabepilone (Ixempra®), a semi-synthetic analog of epothilone B, is an FDA-approved thiazole-based drug for treating metastatic breast cancer.[18] Unlike taxanes, which also stabilize microtubules, ixabepilone binds to a different site on the β-tubulin subunit.[19] This binding suppresses the dynamic instability of microtubules, effectively freezing them in a polymerized state.[19][20]
This stabilization of the microtubule polymer leads to a profound disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase.[21] The prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[21] A key advantage of ixabepilone is its ability to overcome common resistance mechanisms, including the overexpression of efflux pumps like P-glycoprotein and certain tubulin mutations, making it effective in taxane-resistant tumors.[19][21]
Caption: Workflow for evaluating thiazole compounds as tubulin inhibitors.
1.2.2 Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol offers a sensitive method to directly measure a compound's effect on tubulin assembly in vitro.[22][23]
Objective: To determine if a test compound inhibits or enhances the polymerization of purified tubulin into microtubules by monitoring the fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and control compounds (e.g., Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Black, clear-bottom 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer. Prepare a Tubulin Reaction Mix containing tubulin (final concentration 2 mg/mL), GTP (final 1 mM), glycerol (final 10-15%), and the fluorescent reporter.[22][24] Keep this mix on ice at all times.
-
Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound, controls (paclitaxel, nocodazole), or vehicle (DMSO) to the appropriate wells.
-
Initiate Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well.[22] The final volume will be 50 µL.
-
Fluorescence Reading: Immediately place the plate into the pre-warmed (37°C) plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
A typical polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases.[22]
-
Inhibitors will decrease the maximum fluorescence (Vmax) and/or the slope of the growth phase. Enhancers will increase them.
-
Calculate the percent inhibition of the final polymer mass (plateau fluorescence) at each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of compound concentration.
-
Antimicrobial Therapeutic Targets
The thiazole ring is present in numerous natural and synthetic antimicrobial agents. Its derivatives have shown broad-spectrum activity by targeting essential pathways in both bacteria and fungi.[25][26]
Antifungal Targets
Thiazole antifungals often function similarly to other azole drugs by targeting the integrity of the fungal cell membrane.[27]
2.1.1 Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary mechanism for many thiazole-based antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[27] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. In human cells, the equivalent pathway produces cholesterol, and selectivity is achieved by exploiting differences between the fungal and human enzymes.
By inhibiting this enzyme, thiazole compounds cause a depletion of ergosterol and a simultaneous buildup of toxic sterol precursors.[27] This disrupts the structure and function of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[27] Some studies also suggest that certain thiazole derivatives may interfere with the fungal cell wall structure.[26][28][29]
Caption: Thiazoles inhibit ergosterol synthesis, disrupting the fungal cell membrane.
2.1.2 Data Presentation: Antifungal Activity of Thiazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the standard measure of an antifungal agent's potency.
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |
| Cyclopropane Thiazoles | Candida albicans | 0.008 - 7.81 | [28][29] |
| N/A | Candida albicans | N/A | [27] |
| N/A | Cryptococcus neoformans | N/A | [27] |
Antiviral Targets
2.2.1 Mechanism of Action: Case Study on Ritonavir
Ritonavir is a thiazole-containing peptidomimetic drug that acts as a potent inhibitor of the HIV protease enzyme.[30][31][32][33] This viral enzyme is essential for the HIV life cycle, as it cleaves large viral polyproteins (Gag-Pol) into smaller, functional proteins required for assembling new, infectious virions.[30][33]
Ritonavir competitively binds to the active site of the HIV protease, preventing it from processing the polyproteins.[31][33] This results in the production of immature, non-infectious viral particles, thereby halting the replication cycle and reducing the viral load.[30][31] Additionally, ritonavir is a strong inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme.[31][34] This property is exploited clinically by using low doses of ritonavir to "boost" the plasma concentrations of other co-administered protease inhibitors, enhancing their therapeutic efficacy.[31][34]
Neurodegenerative Disease Targets
Emerging research highlights the potential of thiazole derivatives in treating complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[35][36][37][38] These compounds often exhibit multi-target activity, which is advantageous for diseases with multifaceted pathology.[37][39]
Multi-Target Strategy for Alzheimer's Disease
Thiazole and thiazolidine derivatives have been shown to affect several key targets implicated in Alzheimer's disease pathology.[37][39] These include:
-
Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases levels of the neurotransmitter acetylcholine, a primary symptomatic treatment strategy.[35][37]
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.
-
Beta-secretase-1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques.[37][39]
-
Monoamine Oxidase (MAO) Inhibition: Specifically, MAO-B inhibitors can help modulate neurotransmitter levels and reduce oxidative stress.[35]
One study identified novel thiazole compounds with potent AChE inhibitory activity, with IC50 values as low as 54 nM.[35] The ability of the thiazole scaffold to be decorated with various functional groups allows for the rational design of molecules that can interact with multiple targets simultaneously, offering a promising approach for developing effective anti-Alzheimer's drugs.[37][39]
Conclusion and Future Perspectives
The thiazole scaffold is a testament to the power of privileged structures in drug discovery. Its presence in clinically successful drugs against cancer, HIV, and fungal infections validates its utility. The ongoing research into its application for neurodegenerative diseases and other complex disorders continues to expand its therapeutic horizon. Future efforts will likely focus on designing multi-target ligands and covalent inhibitors to enhance potency and selectivity, further cementing the thiazole ring as an indispensable tool in the medicinal chemist's arsenal. The continued exploration of structure-activity relationships and novel synthetic methodologies will undoubtedly unlock new generations of thiazole-based therapeutics.[3]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. revvity.com [revvity.com]
- 16. In vitro kinase assay [protocols.io]
- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 18. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 20. drugs.com [drugs.com]
- 21. What is the mechanism of Ixabepilone? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. maxanim.com [maxanim.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 28. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 31. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 32. discovery.researcher.life [discovery.researcher.life]
- 33. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 34. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 35. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Toxicity Profile of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Executive Summary and Introduction
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a substituted thiazole derivative. The thiazole ring is a core scaffold in numerous pharmaceuticals and biologically active compounds, valued for its diverse chemical reactivity and therapeutic applications.[1] However, this reactivity also necessitates a thorough evaluation of the potential for adverse health effects. Given the absence of direct toxicological data, this whitepaper will synthesize information from close structural analogues to provide a robust, albeit predictive, safety assessment for researchers, scientists, and drug development professionals. Our analysis will focus on physicochemical properties, hazard identification, potential toxicokinetics, and key toxicological endpoints.
Chemical Identity and Physicochemical Properties of this compound and Its Analogues
To understand the potential behavior of the target compound, it is essential to compare its structure with analogues for which data are available. The primary difference lies in the substitution pattern on the thiazole ring and attached moieties.
Caption: Structural relationship between the target compound and its analogues.
The following table summarizes the available physicochemical data for key analogues. These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical.
| Property | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[2] | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[3] | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[4] |
| CAS Number | 161797-99-5 | 161798-01-2 | 161798-02-3 |
| Molecular Formula | C₁₃H₁₃NO₃S | C₁₄H₁₃NO₄S | C₁₄H₁₂N₂O₃S |
| Molecular Weight | 263.31 g/mol | 291.32 g/mol | 288.32 g/mol |
| Appearance | Data not available | Yellow or yellow powder[5] | Data not available |
| XLogP3 | 3.2 | 3.2 | 3.5 |
Hazard Identification and Classification (Read-Across Approach)
Hazard classification provides a standardized way to communicate the potential dangers of a chemical. Based on aggregated data submitted to the European Chemicals Agency (ECHA), the following classifications have been assigned to structural analogues.
| Compound | CAS Number | GHS Pictogram | Hazard Statement | Classification |
| Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 161797-99-5 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | H318: Causes serious eye damage | Eye Damage, Category 1[2] |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 161798-01-2 |
| H315: Causes skin irritationH319: Causes serious eye irritation[3] | Skin Irritation, Cat. 2; Eye Irritation, Cat. 2[3] |
Expert Analysis: The presence of a hydroxyl group and the overall molecular structure in the analogues are associated with significant eye and skin irritation. The primary analogue, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, is classified as causing serious eye damage (Eye Dam. 1) , which is the most severe category for eye effects.[2] This suggests a high probability that the target compound, this compound, will also be, at a minimum, a serious eye irritant and a potential skin irritant. All handling procedures should mandate the use of appropriate personal protective equipment (PPE), including safety goggles or a face shield and chemical-resistant gloves.
Predicted Toxicological Profile
This section extrapolates potential toxicological effects based on the known properties of the thiazole chemical class and data from related compounds.
Acute Toxicity
No specific oral, dermal, or inhalation LD50 data is available for the target compound or its closest analogues. However, a study on a different thiazole derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, in Syrian hamsters established an oral LD50 of 1000 mg/kg, classifying it as Category 4 under the OECD-423 guidelines.[6] While this indicates moderate acute toxicity for that specific compound, it highlights that significant systemic toxicity is possible with thiazole derivatives following acute high-dose exposure.
Irritation and Corrosivity
As established in Section 3.0, there is strong evidence from analogue data that this compound is likely to be a severe eye irritant, potentially causing serious eye damage.[2] Skin irritation is also a significant concern.[3] Direct contact with eyes and skin must be strictly avoided.
Genotoxicity and Carcinogenicity
There is no available data to assess the mutagenic, clastogenic, or carcinogenic potential of this compound or its close analogues. This represents a critical data gap. Standard assays, such as the Ames test for mutagenicity and in vitro micronucleus assays, would be required to evaluate these endpoints.
Organ-Specific Toxicity
Animal studies on some thiazole derivatives have indicated the potential for organ-specific toxicity, particularly targeting the liver and kidneys.
-
Hepatotoxicity: In a study on mice, high doses of oxothiazole were shown to cause severe liver damage, including hepatitis lesions and necrosis.[7] Another study involving a different thiazole derivative in hamsters also observed massive liver damage, including hepatocyte hypertrophy, necrosis, and steatosis (fatty liver).[6]
-
Nephrotoxicity: The same hamster study revealed significant renal injuries, including congestion of glomerular capillaries and tubular nephrosis.[6]
These findings suggest that the liver and kidneys could be potential target organs for toxicity for compounds within this class, particularly at higher exposure levels.
In Vitro Cytotoxicity
Several studies have evaluated the cytotoxic effects of various novel thiazole carboxamide derivatives against both cancer and normal cell lines. While not directly applicable to the target compound, this research shows that the thiazole scaffold is a common feature in molecules designed to have cytotoxic effects against cancer cells.[8][9] In some cases, these compounds showed selectivity for cancer cells over normal cell lines, but this is highly dependent on the specific substitutions on the core structure.[8][10] This underscores the biological activity of the thiazole class and the need for specific testing.
Metabolism and Toxicokinetics: The Potential for Reactive Metabolites
The biotransformation of thiazole-containing compounds is a critical factor in their toxicity profile. The thiazole ring can be metabolized by cytochrome P450 (CYP) enzymes through several pathways, some of which can lead to the formation of reactive metabolites.
Caption: Generalized metabolic activation of thiazole-containing compounds.
Expert Analysis: Metabolism, particularly epoxidation or oxidation of the sulfur atom, can generate electrophilic intermediates. These reactive metabolites can form covalent bonds with cellular nucleophiles like proteins and DNA, leading to cellular dysfunction, immune responses, and idiosyncratic drug reactions. While hydroxylation can be a detoxification pathway, the potential for bioactivation is a known structural alert for the thiazole ring and warrants careful investigation for any new derivative.
Recommended Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To address the data gap regarding the cytotoxicity of this compound, a standard MTT assay is recommended. This assay provides a quantitative measure of cell viability.
Methodology
-
Cell Culture:
-
Select appropriate cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity, and a non-cancerous fibroblast line like NIH/3T3 for basal cytotoxicity).
-
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations for testing.
-
Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Strategic Recommendations
While a definitive safety profile for this compound cannot be constructed without empirical data, this in-depth analysis of structural analogues provides a strong basis for a preliminary hazard assessment.
Key Inferred Hazards:
-
High Risk of Serious Eye Damage: Based on strong evidence from a close analogue.[2]
-
Likely Skin Irritant: Supported by data from a related compound.[3]
-
Potential for Organ Toxicity: Animal studies on other thiazoles suggest the liver and kidneys are potential target organs, particularly at high doses.[6]
-
Potential for Bioactivation: The thiazole ring is a structural alert for forming reactive metabolites.
Recommendations for Drug Development Professionals:
-
Prioritize In Vitro Testing: Before proceeding with further research, a baseline cytotoxicity profile should be established using the protocol outlined in Section 6.0.
-
Mandate Strict PPE: All personnel handling the compound must use, at a minimum, safety goggles with side shields (or a face shield), chemical-resistant gloves, and a lab coat.
-
Conduct Further Studies: If the compound shows promise, a tiered testing strategy is essential. This should include assays for genotoxicity (Ames test) and a more detailed investigation into its metabolic profile to assess the formation of reactive metabolites.
-
Assume Hazard: In the absence of data, researchers must operate under the assumption that the compound possesses the hazards identified in its analogues.
This proactive, safety-first approach is crucial for mitigating risk while exploring the potential applications of novel chemical entities like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | C14H12N2O3S | CID 135627703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis Protocol for Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of ethyl 2-substituted-4-methylthiazole-5-carboxylate are particularly valuable as synthetic building blocks for drugs targeting a range of conditions including inflammation, hypertension, and various infections.[1] Historically, the synthesis of these compounds via the traditional Hantzsch thiazole synthesis involves a two-step process: the initial synthesis and isolation of an α-haloketone, followed by its condensation with a thioamide.[1] This conventional approach is often hampered by tedious work-up procedures and low overall yields.[1] This application note details an efficient, practical, and high-yielding one-pot protocol that circumvents these limitations. By generating the reactive intermediate in situ, this method simplifies the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from readily available commercial starting materials, namely ethyl acetoacetate, N-bromosuccinimide (NBS), and various thioureas.
Introduction: The Rationale for a One-Pot Approach
The thiazole ring system is a privileged structure in drug development.[1][2] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives serve as crucial intermediates in the preparation of medicinally significant agents, including those with antineoplastic potential.[1][3][4] The classical Hantzsch synthesis, while foundational, requires the handling of lachrymatory and unstable α-haloketones, such as ethyl 2-bromo-3-oxobutanoate.[1][5] The isolation of this intermediate often leads to reduced yields and increased operational complexity.
A one-pot synthesis, where sequential reactions are conducted in a single reactor, offers significant advantages. It streamlines the workflow, minimizes solvent waste, reduces purification steps, and often improves the overall yield by avoiding the loss of intermediates during isolation.[6][7] The protocol described herein leverages these benefits by combining the bromination of ethyl acetoacetate and the subsequent cyclocondensation with a thiourea derivative into a single, continuous process.[1][6]
Reaction Mechanism and Rationale
The one-pot synthesis is a modern adaptation of the Hantzsch thiazole synthesis.[8] The reaction proceeds through two key stages within the same pot: the formation of an α-bromoketone intermediate, followed by its rapid consumption to form the thiazole ring.
Stage 1: In-Situ α-Bromination Ethyl acetoacetate possesses an acidic α-proton between its two carbonyl groups, making it susceptible to enolization and subsequent electrophilic attack. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine. The reaction is typically performed at a low temperature (e.g., 0°C) to control the exothermicity and prevent side reactions, ensuring the selective formation of ethyl 2-bromo-3-oxobutanoate.
Stage 2: Thiazole Ring Formation Upon completion of the bromination, a thiourea or N-substituted thiourea is introduced. The mechanism unfolds as follows:
-
Nucleophilic Attack: The highly nucleophilic sulfur atom of the thiourea attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in an SN2 reaction.
-
Intramolecular Cyclization: One of the nitrogen atoms of the thiourea derivative then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.
This mechanistic pathway is visualized in the diagram below.
Caption: The two-stage mechanism of the one-pot thiazole synthesis.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a). The same methodology can be adapted for various N-substituted thioureas.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Grade | Supplier |
| Ethyl acetoacetate (1) | 130.14 | 141-97-9 | ≥99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | ≥99% | Sigma-Aldrich |
| Thiourea (3) | 76.12 | 62-56-6 | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous | Sigma-Aldrich |
| Deionized Water | 18.02 | 7732-18-5 | - | - |
| Ammonia solution | 35.05 | 1336-21-6 | 28-30% | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Petroleum Ether | - | 8032-32-4 | ACS Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Büchner funnel and filtration flask
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
The overall experimental workflow is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. synarchive.com [synarchive.com]
Application Notes & Protocols: The Synthetic Versatility of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
I. Introduction: A Versatile Heterocyclic Scaffold
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a multifunctional heterocyclic compound that has emerged as a significant and versatile building block in modern organic synthesis. Its structure, featuring a reactive thiazole core, a hydroxyl group amenable to various transformations, and an ester moiety for further derivatization, makes it a prized intermediate in several fields. The thiazole ring itself is a key pharmacophore found in numerous biologically active compounds, including antibacterial, anti-inflammatory, and antineoplastic agents.[1][2] This guide provides an in-depth exploration of its applications, focusing on practical, field-proven protocols for its use in the synthesis of pharmaceuticals and other high-value chemical entities. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired synthetic outcomes.
II. Core Application: A Keystone Intermediate in Pharmaceutical Synthesis
The thiazole moiety is a cornerstone in medicinal chemistry, and this compound serves as a critical precursor for constructing complex drug molecules. Its most notable application is in the synthesis of intermediates for drugs like Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[3]
A. Synthesis of Febuxostat Intermediates
The synthesis of Febuxostat involves the construction of a 2-phenyl-4-methylthiazole core. While multiple synthetic routes exist, a common strategy involves the Hantzsch thiazole synthesis, where a thioamide is condensed with an α-haloketone. Derivatives of this compound, such as Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, are crucial intermediates in this process.[3][4]
The general workflow involves building the substituted thiazole ring and then performing subsequent modifications on the phenyl ring and the ester group to arrive at the final active pharmaceutical ingredient (API).
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | C14H12N2O3S | CID 135627703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Thiazole Intermediates in the Synthesis of Febuxostat
Prepared by: Gemini, Senior Application Scientist
Abstract
Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidase, pivotal in the management of hyperuricemia in patients with gout. The industrial synthesis of Febuxostat is a multi-step process where the efficiency, purity, and yield are critically dependent on the strategic synthesis and utilization of key intermediates. This document provides a detailed technical guide on the synthesis of Febuxostat, focusing on the role of the thiazole core. While the user specified Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, our comprehensive review of established synthetic routes indicates that the primary precursor is Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . This precursor is then converted into the crucial intermediate, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , which is central to the subsequent transformations leading to Febuxostat. These application notes elucidate the causality behind experimental choices, provide validated, step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Febuxostat and its Synthetic Strategy
Febuxostat's therapeutic success lies in its ability to effectively lower serum uric acid levels by inhibiting xanthine oxidase, the enzyme responsible for uric acid production. Its synthesis is a prime example of modern pharmaceutical manufacturing, where building a complex molecule is broken down into a series of manageable steps. The core of Febuxostat is a substituted thiazole ring attached to a modified phenyl ring. The construction of this framework, particularly the precise introduction of substituents on the phenyl ring, is a key challenge.
The most prevalent and industrially viable synthetic pathways converge on the formation of a thiazole ester intermediate, which is subsequently elaborated to introduce the required cyano and isobutoxy groups. This guide focuses on a widely adopted strategy that proceeds through the key intermediates Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its formylated derivative.
Overview of the Synthetic Pathway
The synthesis of Febuxostat from the foundational thiazole precursor involves three primary stages:
-
Formylation: Introduction of a formyl (-CHO) group onto the phenyl ring of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This step is critical for positioning the future cyano group.
-
Functional Group Interconversion & Alkylation: This stage involves two key transformations that can sometimes be performed in a different order: the alkylation of the phenolic hydroxyl group to an isobutoxy ether and the conversion of the formyl group into a nitrile (cyano group).
-
Saponification: The final step involves the hydrolysis of the ethyl ester to the free carboxylic acid, yielding the active pharmaceutical ingredient (API), Febuxostat.
The overall workflow is visualized below.
Caption: Synthetic workflow from the precursor to Febuxostat.
Experimental Protocols
Part I: Synthesis of the Precursor: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This initial step involves a Hantzsch-type thiazole synthesis by condensing 4-hydroxythiobenzamide with an alpha-haloketone, ethyl 2-chloroacetoacetate.[1][2]
Protocol 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
| Parameter | Value |
| Reactants | 4-Hydroxythiobenzamide, Ethyl 2-chloroacetoacetate |
| Solvent | Ethanol[2] |
| Reaction Temp. | 65-70°C[2] |
| Reaction Time | 3 hours[2] |
| Typical Yield | ~98%[2] |
Materials & Reagents:
-
4-Hydroxythiobenzamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)[2]
-
Ethanol (9 volumes)
-
Deionized Water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend 4-hydroxythiobenzamide (e.g., 0.26 moles) in ethanol (180 ml) in a suitable reaction flask.[2]
-
Add ethyl-2-chloroacetoacetate (e.g., 0.29 moles) to the suspension.[2]
-
Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 3 hours.[2] Monitor reaction completion via Thin Layer Chromatography (TLC).
-
After completion, distill off the ethanol under reduced pressure.[2]
-
To the resulting residue, add deionized water (300 ml) and cool the mixture to 25-30°C.[2]
-
Stir for 30 minutes to allow for complete precipitation of the product.
-
Filter the solid product, wash with water (70 ml), and dry at 80°C to obtain the title compound.[2]
Expert Insight: The Hantzsch synthesis is a robust method for creating the thiazole ring. Using ethanol as a solvent is advantageous due to its low cost, low toxicity, and ability to dissolve the reactants at elevated temperatures while allowing for product precipitation upon cooling and addition of an anti-solvent (water). The slight excess of the chloro-ester ensures complete consumption of the more valuable thioamide.
Part II: Formylation to the Key Intermediate: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The introduction of the formyl group at the ortho-position to the hydroxyl group is a critical step, typically achieved via the Duff reaction.[3] This electrophilic aromatic substitution uses hexamethylenetetramine (HMTA) as the formylating agent.
Protocol 2: Duff Formylation Reaction
| Parameter | Value |
| Reactants | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, Hexamethylenetetramine (HMTA) |
| Solvent/Catalyst | Polyphosphoric Acid (PPA)[3] |
| Reaction Temp. | 93°C[3] |
| Reaction Time | 3 hours[3] |
| Typical Yield | ~81%[3] |
Materials & Reagents:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.0 eq)[3]
-
Polyphosphoric Acid (PPA) (6 parts by weight)[3]
-
Glacial Acetic Acid (dilute aqueous solution for hydrolysis)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
High-torque mechanical stirrer and reaction vessel
Procedure:
-
In a clean, dry reactor equipped with a high-torque stirrer, add polyphosphoric acid (e.g., 120 kg). Heat to 40-50°C to reduce viscosity.[3]
-
Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (e.g., 20 kg, 76.0 mol) and HMTA (e.g., 11 kg, 76.3 mol).[3]
-
Heat the reaction mixture to 93°C and maintain for 3 hours.[3]
-
Upon completion, carefully and slowly pour the hot, viscous reaction solution into a dilute aqueous solution of glacial acetic acid for hydrolysis.[3]
-
Extract the aqueous mixture with ethyl acetate (3 x 150 L).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the filtrate under reduced pressure. Add water to the concentrate to induce crystallization.[3]
-
Isolate the light-yellow product by filtration and dry to yield the title intermediate.[3]
Expert Insight & Trustworthiness: The use of PPA is effective as it acts as both a solvent and the acidic catalyst required for the reaction. However, its high viscosity presents significant challenges for stirring and heat transfer, especially at scale.[4] Furthermore, the workup involves quenching a large mass of hot, viscous acid, which requires careful engineering controls. Some patents explore alternative methods using trifluoroacetic acid, but this introduces severe equipment corrosion issues.[5][6] The protocol is self-validating by monitoring the reaction via TLC and confirming the final product structure and purity (target >99%) via HPLC and NMR.[3]
Part III: Conversion to Febuxostat
This final stage involves three key chemical transformations.
Protocol 3a: O-Alkylation
Materials & Reagents:
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq)
-
1-Bromo-2-methylpropane (isobutyl bromide) (~1.2 eq)
-
Potassium Carbonate (K₂CO₃) (~2.0 eq)
-
Dimethylformamide (DMF) (4 volumes)
Procedure:
-
To a stirred solution of the formyl intermediate (e.g., 10 g) in DMF (40 ml), add potassium carbonate (9.78 g) and potassium iodide (2.35 g).[4][7]
-
Add a solution of 1-bromo-2-methylpropane (9.72 g) in DMF (10 ml) to the reaction.[4][7]
-
Cool the reaction to room temperature, quench with water, and stir for one hour to precipitate the product.[4][7]
-
Filter the solid and dry to obtain Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate.[4]
Expert Insight: KI is used as a catalyst to facilitate the nucleophilic substitution via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Protocol 3b: Nitrile Formation
Materials & Reagents:
-
Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Sodium Formate (1.5 eq)
-
Formic Acid (4 volumes)
Procedure:
-
To a solution of the alkylated formyl intermediate (e.g., 10 g) in formic acid (40 ml), add hydroxylamine hydrochloride (2.38 g) and sodium formate (2.35 g).[7]
-
Heat the reaction mixture to 100°C and stir for four hours.[7]
-
Cool the mixture to 25°C and quench with water to precipitate the product.[7]
-
Filter the solid, wash with water, and dry to obtain Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate.
Expert Insight: This reaction proceeds via an oxime intermediate, which is subsequently dehydrated under acidic conditions (formic acid) to yield the nitrile. This is a common and effective method for converting aldehydes to nitriles. An alternative route involves converting the formyl group to a nitrile before the alkylation step.[4] The choice of sequence can impact impurity profiles and overall yield.
Protocol 3c: Saponification to Febuxostat
Materials & Reagents:
-
Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (~3.0 eq)
-
Tetrahydrofuran (THF) (5 volumes)
-
Water
Procedure:
-
Prepare a mixture of the ester intermediate (e.g., 50 g), sodium hydroxide (23.25 g), THF (250 ml), and water (13 ml).[4]
-
Heat the mixture to 60-65°C and stir for 8 hours.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to 1-2 with concentrated HCl to precipitate the product.[8]
-
Filter the crude Febuxostat, wash with water, and dry.
-
Recrystallization from a suitable solvent like methanol/water or ethyl acetate can be performed for purification.[8][9]
Expert Insight: The use of a co-solvent system like THF/water is crucial. THF helps to solubilize the organic ester, while water is necessary to dissolve the NaOH and participate in the hydrolysis. The final purity of Febuxostat is highly dependent on the purity of the ester intermediate, highlighting the importance of the preceding steps.[10]
References
- 1. Preparation method of intermediate of febuxostat (2010) | Xingguo Zhou [scispace.com]
- 2. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN102964313B - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 6. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
- 7. Drug Patents International: FEBUXOSTAT........WO2011141933 PATENT REVIEW [drugpatentsint.blogspot.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols for the N-Alkylation of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the experimental procedures for the N-alkylation of thiazole derivatives, a cornerstone reaction in medicinal chemistry and materials science. The N-alkylation of the thiazole ring nitrogen leads to the formation of quaternary thiazolium salts, which are pivotal as intermediates in organic synthesis, as bioactive molecules, and as precursors to N-heterocyclic carbenes (NHCs) used in catalysis.[1][2] This document provides an in-depth exploration of the underlying mechanisms, discusses critical experimental parameters, and presents detailed, validated protocols for various N-alkylation strategies. By explaining the causality behind procedural choices, this guide equips researchers with the necessary knowledge to not only reproduce these methods but also to rationally design and troubleshoot their own synthetic routes.
Introduction: The Significance of N-Alkylated Thiazolium Salts
The thiazole moiety is a privileged scaffold found in a multitude of biologically active compounds, including the essential vitamin B1 (thiamine).[3][4] The quaternization of the ring nitrogen atom to form a thiazolium salt dramatically alters the molecule's electronic properties, enhancing its utility and reactivity.[1][5] N-alkylated thiazolium salts are key components in a variety of applications:
-
Organocatalysis: As precursors to N-heterocyclic carbenes (NHCs), they are instrumental in catalyzing reactions such as the benzoin condensation and the Stetter reaction.[1][6]
-
Medicinal Chemistry: The positive charge on the nitrogen atom can facilitate interactions with biological targets, and N-alkylation is a common strategy to modulate the pharmacological profiles of thiazole-containing drug candidates.[7][8]
-
Ionic Liquids: Thiazolium salts can be designed to exist as ionic liquids, offering "green" solvent alternatives and unique catalytic environments.[2]
This guide will focus on the direct N-alkylation of the thiazole ring, a common and effective method for accessing these valuable compounds.
Mechanistic Insights: The Rationale Behind the Reaction
The N-alkylation of a thiazole derivative is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the sp2-hybridized nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).[3]
Diagram of the General Reaction Mechanism
Caption: General Sₙ2 mechanism for the N-alkylation of thiazoles.
Key Considerations for Successful N-Alkylation:
-
Nucleophilicity of the Thiazole: The electron density on the thiazole nitrogen influences its nucleophilicity. Electron-donating groups on the thiazole ring will increase the reaction rate, while electron-withdrawing groups will decrease it.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl. Primary alkyl halides are generally more effective than secondary halides due to reduced steric hindrance around the electrophilic carbon. Methyl iodide and benzyl bromide are common, highly reactive alkylating agents.[3]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are often preferred as they can solvate the transition state and do not interfere with the nucleophilicity of the thiazole nitrogen. For some substrates, heating the reaction neat (without solvent) or using an orthoester as both the alkylating agent and solvent can be effective.[9]
-
Temperature: The reaction rate is temperature-dependent. Many N-alkylations proceed at room temperature, but for less reactive substrates or alkylating agents, heating is often necessary. Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[7]
Experimental Protocols
This section provides a generalized procedure for the N-alkylation of thiazole derivatives, followed by specific examples and a detailed workflow for a representative reaction.
General Protocol for N-Alkylation with Alkyl Halides
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Thiazole derivative (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, acetone)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Ethyl acetate, hexane (or other suitable solvents for TLC)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography setup or recrystallization flasks)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the thiazole derivative (1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve the thiazole derivative. The concentration will depend on the substrate's solubility.
-
Reagent Addition: Add the alkyl halide (1.1-1.5 equiv) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated).
-
Monitoring: Monitor the progress of the reaction by TLC. The product, being a salt, will often have a much lower Rf value than the starting material.
-
Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product.
-
If the product precipitates: The solid can be collected by filtration, washed with a cold solvent (in which the product is insoluble), and dried.
-
If the product is soluble: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification: The crude thiazolium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.
-
Characterization: Confirm the structure and purity of the N-alkylated thiazolium salt using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Example Protocols and Conditions
The following table summarizes reaction conditions for the N-alkylation of various thiazole derivatives.
| Thiazole Derivative | Alkylating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Methylthiazole | Methyl Iodide | Acetonitrile | Reflux | 12 h | >90 | General Knowledge |
| 2-Aminothiazole | Benzyl Bromide | DMF | 80 °C | 6 h | ~85 | [7] |
| 4-(Methoxymethyl)thiazole | Methyl Iodide | Neat | Room Temp. | 24 h | High | [3] |
| 2-Aminothiazole | Various Alkyl Halides | DMF | 120 °C (Microwave) | 15-30 min | 70-95 | [7] |
Detailed Workflow: N-Benzylation of 2-Aminothiazole
This detailed workflow provides a step-by-step guide for a specific N-alkylation reaction.
Caption: Detailed workflow for the N-benzylation of 2-aminothiazole.
Safety and Handling
-
Alkylating Agents: Many alkylating agents, such as methyl iodide and benzyl bromide, are toxic, volatile, and lachrymatory. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents: Anhydrous solvents are often required to prevent side reactions. Ensure proper handling and storage to maintain their anhydrous nature. Many organic solvents are flammable and should be kept away from ignition sources.
-
Microwave Reactions: When performing microwave-assisted synthesis, use appropriate sealed microwave vials and operate the reactor according to the manufacturer's instructions to avoid pressure buildup.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficient temperature- Low reactivity of alkylating agent- Steric hindrance on thiazole or alkylating agent | - Increase reaction temperature- Use a more reactive alkylating agent (e.g., iodide instead of bromide)- Increase reaction time or consider microwave heating |
| Formation of Multiple Products | - S-alkylation (for thio-substituted thiazoles)- Dialkylation (for amino-thiazoles) | - Modify reaction conditions (e.g., change solvent, base, or temperature) to favor N-alkylation[8]- Use a protecting group strategy for the amino group |
| Difficulty in Product Isolation | - Product is an oil or highly soluble in the workup solvent | - Try precipitation by adding a non-polar solvent (e.g., diethyl ether, hexane)- Perform a salt metathesis to exchange the counter-ion, which may induce crystallization[10][11] |
Conclusion
The N-alkylation of thiazole derivatives is a robust and versatile transformation for the synthesis of thiazolium salts. A thorough understanding of the SN2 mechanism and the influence of substrates, reagents, and reaction conditions is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully synthesize a wide array of N-alkylated thiazole derivatives for diverse applications in science and technology.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of thiazolium salts and their screening for catalytic activity [kci.go.kr]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. This has led to the successful development of numerous FDA-approved drugs containing a thiazole moiety, including the notable anticancer agent Dasatinib, a potent tyrosine kinase inhibitor.[1] The significance of the thiazole core in oncology is underscored by its presence in compounds that modulate critical cellular processes, such as cell signaling, proliferation, and apoptosis.[2][3]
Within the vast chemical space of thiazole derivatives, ethyl 4-hydroxy-2-methylthiazole-5-carboxylate and its precursors stand out as exceptionally valuable starting materials for the synthesis of novel anticancer agents. The ester and hydroxyl functionalities, along with the methyl group, provide multiple reaction sites for structural elaboration and diversification. This allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug discovery. This application note provides a comprehensive guide to the synthesis of anticancer agents derived from this versatile thiazole building block, with a focus on inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, both of which are frequently dysregulated in various human cancers.
Synthetic Strategies and Methodologies
The construction of anticancer agents from this compound and its analogues typically involves a multi-step synthetic sequence. A common and efficient method for the initial formation of the thiazole ring is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of a thioamide with an α-haloketone or its equivalent.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A practical and efficient one-pot procedure for the synthesis of the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been developed.[5] This method avoids the isolation of the intermediate α-bromoacetoacetate, streamlining the process and improving the overall yield.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (1 equivalent) in a solution of water and THF.
-
Cool the mixture to below 0 °C.
-
Slowly add NBS (1.2 equivalents) to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 2 hours to facilitate the cyclization reaction.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution to basify the mixture, which will precipitate the product.
-
Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.
-
Collect the solid product by filtration, wash with water, and dry to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
This 2-amino-4-methylthiazole-5-carboxylate is a versatile intermediate for further chemical modifications, including the introduction of various pharmacophores at the 2-amino position to generate a library of potential anticancer compounds.[1][6]
Synthetic Workflow for Thiazole-Based Anticancer Agents
The following diagram illustrates a general workflow for the synthesis of anticancer agents starting from ethyl acetoacetate.
Caption: Synthetic workflow from starting materials to final anticancer compounds.
Targeting Key Oncogenic Signaling Pathways
The anticancer activity of thiazole derivatives often stems from their ability to inhibit key signaling pathways that are crucial for cancer cell growth, survival, and proliferation. Two of the most important pathways targeted by thiazole-based inhibitors are the PI3K/Akt/mTOR and VEGFR-2 pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[2] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] Thiazole-containing compounds have been designed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to a reduction in tumor growth and progression. Thiazole-based compounds have shown significant promise as VEGFR-2 inhibitors.
Caption: Inhibition of VEGFR-2 signaling by thiazole-based compounds.
Biological Activity of Thiazole-Based Anticancer Agents
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Triazole Hybrid 5h | Human Glioblastoma | 3.20 ± 0.32 | [6] |
| Thiazole-Triazole Hybrid 5f | Human Glioblastoma | 4.72 ± 3.92 | [6] |
| Thiazole-Triazole Hybrid 5c | Human Glioblastoma | 10.67 ± 0.94 | [6] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [9] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [9] |
| Thiazole Derivative 4a | MCF-7 (Breast Cancer) | 12.7 ± 0.77 | [9] |
| Thiazole Derivative 4a | HepG2 (Liver Cancer) | 6.69 ± 0.41 | [9] |
| Thiazolyl Coumarin 6d | MCF-7 (Breast Cancer) | 10.5 ± 0.71 | [10] |
| Thiazolyl Coumarin 6b | MCF-7 (Breast Cancer) | 11.2 ± 0.80 | [10] |
Detailed Protocols for the Synthesis of Advanced Intermediates
The following protocols describe the synthesis of key intermediates derived from this compound and its analogues, which are essential for the development of targeted anticancer agents.
Protocol 2: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This intermediate is a precursor for a variety of anticancer compounds, including inhibitors of xanthine oxidase, which has implications in cancer therapy.[7]
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 4-hydroxythiobenzamide in ethanol.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
After the reaction is complete, cool the mixture to 5-10 °C to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Protocol 3: Formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The introduction of a formyl group ortho to the hydroxyl group provides a handle for further diversification and is a key step in the synthesis of compounds like Febuxostat and its analogues.[7][8]
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hexamethylenetetramine (HMTA)
-
Polyphosphoric acid (PPA)
-
Dilute aqueous glacial acetic acid
-
Ethyl acetate
Procedure:
-
In a clean, dry reactor, heat polyphosphoric acid to 40-50 °C with stirring.
-
Sequentially add ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) and HMTA (approximately 1 equivalent).
-
Heat the reaction mixture to 93 °C and maintain for 3 hours.
-
Upon completion, slowly pour the reaction solution into a dilute aqueous glacial acetic acid solution for hydrolysis.
-
Extract the aqueous mixture with ethyl acetate (3 portions).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrate and stir to induce crystallization.
-
Collect the light yellow solid product by filtration and dry to yield ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[7][8]
Conclusion and Future Perspectives
This compound and its derivatives are undeniably valuable and versatile platforms for the design and synthesis of novel anticancer agents. The straightforward and efficient synthetic routes to these core structures, coupled with the numerous possibilities for chemical modification, provide a robust foundation for generating extensive libraries of compounds for biological screening. The demonstrated success of thiazole-based compounds in targeting critical oncogenic pathways like PI3K/Akt/mTOR and VEGFR-2 highlights the immense potential of this chemical class in oncology drug discovery. Future research in this area will likely focus on the development of highly selective and potent inhibitors with improved pharmacokinetic profiles and reduced off-target toxicities. The application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of the next generation of thiazole-based anticancer therapeutics.
References
- 1. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 8. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of established synthetic routes and insightful commentary on the causality behind experimental choices. This document emphasizes scientific integrity, providing self-validating protocols and authoritative references to support the described chemical transformations.
Introduction
The thiazole moiety is a privileged heterocyclic system frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features contribute to its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the 2-thioxo-2,3-dihydro-1,3-thiazole core, a derivative of the rhodanine scaffold, has garnered considerable attention for its diverse pharmacological applications.[3][4][5][6] Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, making its efficient and reliable preparation a topic of significant interest.
This guide presents two robust and validated methods for the synthesis of the title compound, focusing on the renowned Hantzsch thiazole synthesis and a convenient one-pot multicomponent reaction. Each protocol is detailed with step-by-step instructions, reagent specifications, and safety precautions, ensuring reproducibility and success in a laboratory setting.
Method 1: Modified Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives.[7][8] This method typically involves the condensation of an α-haloketone with a thioamide.[7][8][9] The protocol detailed below is a modification of this classic reaction, utilizing ethyl 2-chloroacetoacetate and ammonium dithiocarbamate to directly afford the target compound. This approach is advantageous due to the commercial availability and ease of handling of the starting materials.[10]
Reaction Scheme
Caption: Modified Hantzsch synthesis for the target compound.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Ethyl 2-chloroacetoacetate | ≥95% purity |
| Ammonium dithiocarbamate | ≥98% purity |
| Ethanol | Anhydrous |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer with heating mantle | |
| Buchner funnel and filter flask | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium dithiocarbamate (1.0 equivalent) in 100 mL of anhydrous ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. The dropwise addition is crucial to control any initial exotherm.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Experimental Insights
-
Choice of Solvent: Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Its polarity also aids in the precipitation of the product upon cooling.
-
Reaction Mechanism: The reaction proceeds through an initial S-alkylation of the dithiocarbamate by the α-haloketone, followed by an intramolecular condensation and subsequent dehydration to form the thiazole ring.
-
Purification Strategy: The relatively non-polar nature of the product compared to the salt-like starting materials allows for straightforward purification by precipitation and washing. Recrystallization is a highly effective method for obtaining a high-purity final product.
Method 2: One-Pot Three-Component Synthesis
One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, atom economy, and operational simplicity. This protocol describes a one-pot synthesis of a structurally similar compound, which can be adapted for the preparation of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate from ethyl acetoacetate, a halogenating agent, and thiourea.[11]
Reaction Scheme
Caption: One-pot synthesis of the target compound.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Ethyl acetoacetate | ≥98% purity |
| N-Bromosuccinimide (NBS) | ≥98% purity |
| Thiourea | ≥99% purity |
| Acetonitrile | Anhydrous |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer with heating mantle | |
| Buchner funnel and filter flask | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (1.0 equivalent) and 100 mL of anhydrous acetonitrile.
-
In-situ Halogenation: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 1 hour to facilitate the formation of ethyl 2-bromoacetoacetate in situ.
-
Addition of Thiourea: To the reaction mixture, add thiourea (1.0 equivalent) in one portion.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of cold water and stir for 30 minutes. The product should precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash with copious amounts of water to remove any succinimide and unreacted thiourea. The product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity of the final compound using melting point determination and spectroscopic analysis.
Causality and Experimental Insights
-
In-situ Halogenation: The use of NBS for the in-situ generation of the α-halo-β-ketoester avoids the need to handle the often lachrymatory and unstable α-halo ketones separately. Acetonitrile is a good solvent for this step as it is relatively inert to NBS.
-
One-Pot Advantage: This approach streamlines the synthetic process, reduces waste, and saves time by eliminating the need for isolation and purification of the intermediate α-halo-β-ketoester.
-
Aqueous Work-up: The use of water for precipitation and washing is an effective and environmentally friendly way to remove the water-soluble byproducts and unreacted starting materials.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Ethyl 2-chloroacetoacetate and N-Bromosuccinimide are corrosive and lachrymatory. Handle with care.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 10. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiazole Synthesis: A Guide to Cyclization Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery. Its unique electronic properties and the ability of its derivatives to act as "privileged scaffolds" allow them to engage in a wide array of biological interactions. This structural motif is present in numerous natural products, most notably Vitamin B1 (thiamine), and is a key component in a multitude of blockbuster drugs, including the antiretroviral Ritonavir and the antibiotic Sulfathiazole.[1] The therapeutic diversity of thiazole-containing compounds, which exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscores the critical importance of efficient and versatile synthetic methods for their preparation.[2][3]
This comprehensive guide provides an in-depth exploration of the most pivotal cyclization reactions used in thiazole synthesis. As a senior application scientist, my objective is not merely to present protocols but to illuminate the underlying principles, explain the rationale behind experimental choices, and offer a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Chapter 1: The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry
First described by Arthur Hantzsch in 1887, the Hantzsch synthesis is arguably the most fundamental and widely utilized method for constructing the thiazole ring.[4] Its enduring popularity stems from its reliability, generally high yields, and the broad availability of starting materials. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related derivative like thiourea.[2]
Reaction Mechanism and Rationale
The Hantzsch synthesis proceeds through a well-established, multi-step mechanism that culminates in the formation of a stable aromatic thiazole ring. Understanding this pathway is crucial for troubleshooting and adapting the reaction to new substrates.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This step is a classic SN2 reaction, where the halide acts as the leaving group. The choice of halide in the α-halocarbonyl compound can influence the reaction rate, with bromides generally being more reactive than chlorides due to the better leaving group ability of the bromide ion. The subsequent intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. This is followed by a dehydration step, which is often acid-catalyzed, to yield the final aromatic thiazole. The use of a mild base, such as triethylamine or sodium bicarbonate, is sometimes employed to neutralize the hydrogen halide formed during the initial SN2 reaction, preventing potential side reactions.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both conventional and modern variations of the Hantzsch synthesis.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the classic synthesis of a 2-aminothiazole derivative using conventional heating.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The mixture should become a clear solution.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the product to air dry on a watch glass.
-
-
Expected Outcome:
-
Product: 2-Amino-4-phenylthiazole
-
Yield: Typically high, often >90%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.
-
Materials:
-
α-Haloketone (1.0 mmol)
-
Thioamide or Thiourea (1.2 mmol)
-
Ethanol (3-5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
-
-
Procedure:
-
Place the α-haloketone (1.0 mmol), thioamide/thiourea (1.2 mmol), and ethanol (3-5 mL) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 90-120°C) for 5-15 minutes. Reaction progress can be monitored by TLC.
-
After cooling, the product can be isolated by precipitation upon addition of water or an appropriate anti-solvent, followed by filtration.
-
Rationale for Microwave Synthesis: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of the reaction rate compared to conventional heating methods.[6] This often results in cleaner reactions with fewer byproducts.
Chapter 2: The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a valuable route to 5-aminothiazoles, which are important intermediates in the synthesis of purines and other biologically active molecules.[7] The reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or dithioacids under mild conditions.[2][7]
Reaction Mechanism and Rationale
The Cook-Heilbron synthesis begins with a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole. The use of a base, such as water or a tertiary amine, can facilitate the final tautomerization step.[7]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Experimental Protocol
Protocol 3: Synthesis of 5-Amino-2-mercaptothiazole
This protocol describes a representative Cook-Heilbron synthesis.
-
Materials:
-
Aminoacetonitrile hydrochloride (10 mmol)
-
Carbon disulfide (CS₂) (12 mmol)
-
Pyridine or Triethylamine (25 mmol)
-
Ethanol or Methanol (20 mL)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
-
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add pyridine or triethylamine (25 mmol) to neutralize the hydrochloride and free the amine.
-
Add carbon disulfide (12 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
-
Chapter 3: The Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis, another classic method, involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to produce 2,5-disubstituted thiazoles.[1][8]
Reaction Mechanism and Rationale
The reaction proceeds by the thionation of the amide carbonyl group of the α-acylaminoketone by the thionating agent to form a thioamide intermediate. This is followed by an intramolecular cyclization where the sulfur atom of the newly formed thioamide attacks the ketone carbonyl, and subsequent dehydration leads to the thiazole ring.[1]
Choice of Thionating Agent: While phosphorus pentasulfide (P₄S₁₀) is the traditional reagent, Lawesson's reagent is often preferred in modern synthesis. Lawesson's reagent is more soluble in organic solvents and often provides cleaner reactions with higher yields under milder conditions.[9][10] P₄S₁₀ can be poorly soluble and may require higher temperatures, leading to more side products.[9]
Caption: General workflow for the Gabriel Thiazole Synthesis.
Experimental Protocol
Protocol 4: Synthesis of 2,5-Dimethylthiazole
This protocol outlines the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.
-
Materials:
-
N-(2-oxopropyl)acetamide (10 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (5 mmol) or Lawesson's reagent (5 mmol)
-
Anhydrous toluene or xylene (30 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add N-(2-oxopropyl)acetamide (10 mmol) and the thionating agent (5 mmol).
-
Add anhydrous toluene or xylene (30 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Chapter 4: Comparative Analysis and Modern Methodologies
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
Comparison of Classical Methods
| Synthetic Route | General Yields (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch (Conventional) | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Hantzsch (Microwave) | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields, energy efficient. | Requires specialized microwave equipment. |
| Cook-Heilbron | 50-80% | 1-5 hours | Provides access to 5-aminothiazoles; mild reaction conditions. | Limited to the synthesis of 5-aminothiazoles; use of toxic reagents like CS₂. |
| Gabriel | 40-70% | 2-8 hours | Good for 2,5-disubstituted thiazoles. | Can require harsh thionating agents and high temperatures. |
Emerging and Greener Methodologies
Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for thiazole synthesis.
-
One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single reaction vessel to form the thiazole ring in a single step. MCRs are highly efficient, reduce waste, and simplify workup procedures.[6] For instance, a one-pot synthesis of Hantzsch thiazole derivatives can be achieved by reacting an α-haloketone, thiourea, and an aldehyde in the presence of a reusable catalyst.[6]
-
Catalytic Methods: The use of catalysts, such as copper salts, can enable the synthesis of thiazoles from readily available starting materials like oximes and anhydrides under milder conditions.[2] These methods often offer different regioselectivity compared to classical syntheses.
-
Green Chemistry Approaches: The use of greener solvents (e.g., water or polyethylene glycol), solvent-free conditions, and reusable catalysts are becoming increasingly common in thiazole synthesis to minimize environmental impact.
Conclusion
The synthesis of the thiazole ring is a mature field of organic chemistry, yet it continues to evolve with the development of new and improved methodologies. The classical Hantzsch, Cook-Heilbron, and Gabriel syntheses remain powerful tools for the construction of a wide variety of thiazole derivatives. By understanding the mechanisms and rationale behind these reactions, and by embracing modern techniques such as microwave-assisted synthesis and one-pot procedures, researchers can efficiently access the diverse range of thiazole-based compounds that are vital for advancing drug discovery and development.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Lawesson's Reagent [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Compounds for Glioblastoma Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Glioblastoma and the Promise of Thiazole Scaffolds
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, with a median survival of just over a year despite multimodal treatment strategies.[1] The therapeutic challenge of GBM lies in its profound molecular heterogeneity, infiltrative nature, and the presence of a blood-brain barrier that restricts the efficacy of many chemotherapeutic agents.[2] This necessitates the urgent development of novel therapeutic agents that can overcome these hurdles.
Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including anticancer properties.[3][4][5] Several clinically approved anticancer drugs, such as the multi-kinase inhibitor Dasatinib, incorporate a thiazole moiety, highlighting the therapeutic potential of this scaffold.[3][5] The nitrogen and sulfur atoms within the thiazole ring are capable of forming crucial hydrogen bonds with biological targets, making them attractive pharmacophores for inhibitor design.[5][6] Recent studies have demonstrated the potential of novel thiazole derivatives to induce apoptosis and inhibit the proliferation of glioblastoma cell lines, in some cases exhibiting significantly higher cytotoxicity than the standard-of-care chemotherapeutic, temozolomide (TMZ).[4][7]
This guide provides a comprehensive overview of the synthesis of thiazole-based compounds and detailed protocols for their in vitro evaluation against glioblastoma cancer cells. We will delve into the rationale behind the chosen synthetic and biological methodologies, offering insights to aid in the development of potent anti-glioblastoma agents.
Section 1: Chemical Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[8][9][10] This method is known for its simplicity, high yields, and the use of readily available starting materials.[8][11][12]
Protocol 1: Hantzsch Synthesis of a 2-Amino-4-Phenylthiazole Derivative
This protocol describes a representative synthesis of a 2-aminothiazole derivative, a common starting point for further functionalization.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[8]
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring for approximately 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[8]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[8]
-
Wash the collected solid with water to remove any remaining salts.
-
Allow the product to air dry. The crude product is often pure enough for characterization, but can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone.
-
Methanol as Solvent: Methanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Sodium Carbonate Wash: The neutralization step is crucial to deprotonate the thiazole product, reducing its solubility in the aqueous medium and leading to its precipitation.
References
- 1. NF-κB and STAT3 signaling in glioma: targets for future therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic effects of novel thiazole derivative on human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Thiazole Ring Formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole ring formation. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiazole synthesis, particularly focusing on the widely used Hantzsch synthesis and its variations. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental challenges.
Q1: My Hantzsch thiazole synthesis is resulting in low yields. What are the primary factors I should investigate?
A1: Low yields in Hantzsch synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide or thiourea, can often be traced back to several critical parameters.[1][2][3] A systematic approach to optimization is key.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, especially the α-haloketone, as impurities can lead to unwanted side reactions. While a 1:1 stoichiometry is typical, a slight excess of the thioamide component (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, but a large excess may complicate purification.
-
Solvent Selection: The reaction medium plays a pivotal role.[4] Ethanol is a common and effective solvent, but for less reactive substrates, higher-boiling point solvents like DMF or dioxane might be necessary to achieve the required reaction temperature.[4] In some cases, polar, slightly acidic solvents like trifluoroethanol have shown excellent results by promoting the solubilization of reactants and subsequent cyclization.[5]
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Many Hantzsch reactions proceed efficiently at reflux temperatures.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition of the product or the formation of side products. Conversely, insufficient heating will result in incomplete conversion. Microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes while providing excellent yields.[7]
-
Base/Catalyst: While many Hantzsch syntheses proceed without a catalyst, a mild base like triethylamine or pyridine can be beneficial, particularly when using a thioamide.[1][4] The base neutralizes the hydrohalic acid formed during the reaction, preventing potential side reactions. However, the choice of base is critical as stronger bases can promote undesired pathways.
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of my reaction?
A2: Regioselectivity is a significant challenge, especially when using N-substituted thioureas. The reaction conditions, particularly the pH of the medium, are the primary determinants of the isomeric outcome.
-
Neutral or Basic Conditions: In neutral solvents like ethanol, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[6]
-
Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl in ethanol) can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6] The ratio of these isomers is influenced by the specific acid used, the reaction temperature, and the electronic and steric nature of the substituents on the thiourea.[6] To favor a single isomer, meticulous control over the pH is essential.
Q3: My reaction is sluggish, and I suspect catalyst poisoning in a metal-catalyzed cross-coupling reaction involving a thiazole substrate. What is happening and how can I mitigate this?
A3: This is a common issue in palladium-catalyzed reactions such as direct arylation of the thiazole ring. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst.[6] It coordinates to the metal center, thereby inhibiting its catalytic activity.[6]
To address this, several strategies can be employed:
-
Increase Catalyst Loading: A straightforward approach is to increase the amount of the palladium catalyst to compensate for the portion that becomes deactivated.[6]
-
Ligand Selection: The choice of ligand can significantly influence the catalyst's resistance to sulfur poisoning. Electron-rich and sterically bulky phosphine ligands can sometimes protect the metal center.
-
Alternative Catalysts: Exploring alternative catalyst systems that are inherently more robust to sulfur poisoning is a viable option. Copper-catalyzed cross-coupling reactions, for instance, can be an effective alternative for the arylation of thiazole C-H bonds.[8]
Q4: I'm struggling with the purification of my final thiazole product. What are some effective strategies?
A4: Purification can be challenging due to the polarity of the thiazole ring and potential side products. A multi-step approach is often necessary.
-
Initial Work-up: After the reaction is complete, a common procedure is to cool the reaction mixture and precipitate the crude product by adding a base, such as ammonium hydroxide or a sodium carbonate solution.[3][6] The precipitate can then be collected by filtration.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) is a powerful technique for achieving high purity.
-
Column Chromatography: If recrystallization is ineffective or for oily products, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: The basic nitrogen atom in the thiazole ring can be protonated. This allows for an acid-base extraction workup. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the thiazole derivative into the aqueous phase. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.
Experimental Protocols and Data
Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a reliable method for the synthesis of a common thiazole derivative, incorporating best practices for yield and purity.[3][6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent (approximately 5-10 mL per gram of 2-bromoacetophenone).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-2 hours.[6]
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry on a watch glass. For higher purity, the crude product can be recrystallized from ethanol.
Data Summary: Solvent and Base Effects on Thiazole Formation
The choice of solvent and base can significantly impact the conversion and yield of thiazole synthesis. The following table summarizes the results from a study on a modified Gewald reaction for thiazole formation.[5]
| Entry | Solvent | Base | Conversion (%) | Isolated Yield (%) |
| 1 | Trifluoroethanol | NEt₃ | 84 | 58 |
| 2 | Ethanol | NEt₃ | 25 | N/D |
| 3 | Chlorobenzene | NEt₃ | 18 | N/D |
| 4 | Toluene | DBU | <5 | N/D |
| 5 | Acetonitrile | K₂CO₃ | <5 | N/D |
As demonstrated, trifluoroethanol in combination with triethylamine (NEt₃) provided the highest conversion and isolated yield in this particular system.[5]
Visualizing Reaction Workflows
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the key steps in a typical Hantzsch thiazole synthesis, from reaction setup to product isolation.
Caption: A generalized workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a systematic approach to diagnosing and resolving low-yield issues in thiazole synthesis.
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Substituted Thiazole Compounds
Welcome to the technical support guide for the purification of substituted thiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Thiazoles are a cornerstone of many pharmaceuticals and functional materials, but their unique electronic and physical properties can present significant purification hurdles.[1][2] This guide provides in-depth, experience-driven answers to common and complex purification problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My overall yield after purification is consistently low. What are the most common causes?
Low yield is a frequent issue that can stem from the reaction itself or losses during the work-up and purification.[3][4]
-
Incomplete Reaction: The primary suspect should always be the reaction's completeness. Before beginning any purification, it is critical to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3][5] If starting materials are still present, consider extending the reaction time or optimizing conditions.[5]
-
Losses During Work-up: Thiazoles can be lost during aqueous work-ups. The basic nitrogen atom in the thiazole ring can become protonated in acidic conditions, increasing aqueous solubility.[5] Conversely, some derivatives may precipitate upon neutralization.[5] Always check both the organic and aqueous layers by TLC before discarding anything.
-
Improper Purification Technique: Using an overly aggressive purification method can lead to product degradation. For example, some thiazole derivatives are sensitive to the acidic nature of standard silica gel.[3] Similarly, choosing a recrystallization solvent in which your compound has high solubility even when cold is a common reason for poor recovery.[4]
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse of purification, but the unique properties of thiazoles require careful consideration of both the stationary and mobile phases.
Q2: I'm having trouble separating my thiazole product from a closely-related impurity by silica gel chromatography. How can I improve resolution?
When impurities co-elute with your product, several strategies can be employed to enhance separation.[3]
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: If using a standard hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds). For thiazoles, which are basic, adding a small amount of triethylamine can deactivate acidic sites on the silica, reducing tailing and potentially improving separation from less basic impurities.
-
Change Solvent Selectivity: Switch to a completely different solvent system. Instead of ethyl acetate, try dichloromethane (DCM)/methanol or toluene/acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve resolution.
-
-
Change the Stationary Phase:
-
Deactivated Silica: If you suspect your compound is degrading on the acidic silica surface, use silica gel that has been pre-treated with a base like triethylamine or use commercially available deactivated silica.[3]
-
Alumina: For particularly acid-sensitive or very basic compounds, consider using alumina (basic or neutral grade) as the stationary phase.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18-functionalized silica) chromatography using a solvent system like water/acetonitrile or water/methanol can provide an entirely different separation mechanism, often resolving impurities that are inseparable on normal phase silica.[6]
-
Q3: My thiazole compound streaks badly on the TLC plate and the column, leading to poor separation and low recovery. What's happening?
Streaking is typically caused by one of three issues:
-
Compound Instability: The thiazole derivative may be decomposing on the silica gel.[3] This is common for electron-rich thiazoles or those with sensitive functional groups.
-
Solution: Use a deactivated stationary phase (e.g., wash silica with 1% triethylamine in your eluent) or switch to a less acidic stationary phase like neutral alumina. Run the column quickly to minimize contact time.
-
-
Poor Solubility: The compound may be crashing out of the mobile phase at the point of application or as it moves down the column.
-
Solution: Ensure your crude material is fully dissolved before loading. Use a stronger loading solvent, but use the absolute minimum volume necessary. Alternatively, consider "dry loading," where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[7]
-
-
Strong Interaction with Silica: The basic nitrogen on the thiazole ring can interact very strongly with acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine or pyridine (0.1-1%), to your eluent. This will occupy the acidic sites on the silica, allowing your compound to travel more smoothly down the column.
-
Workflow for Developing a Column Chromatography Method
Caption: Workflow for chromatography method development.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high purity but can be frustrating when compounds refuse to solidify.
Q4: I've isolated my product as an oil after chromatography, but I can't get it to crystallize. It just turns into a persistent oil. What should I do?
This phenomenon, known as "oiling out," is common when the compound's melting point is low or when impurities are present that disrupt crystal lattice formation.[4][8]
-
Purity is Paramount: An oil often indicates the presence of residual solvents or other impurities. Ensure your material is as pure as possible before attempting crystallization. A purity of at least 80-90% is often recommended as a starting point.[8]
-
Solvent System is Key:
-
Slow Down Cooling: Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[4][8]
-
Use a Mixed-Solvent System: Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy.[4] Gently heat until the solution is clear again, then allow it to cool slowly.[4] This is one of the most effective methods for crystallizing stubborn oils.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have even a tiny amount of solid material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate crystallization.[4]
-
Table 1: Common Recrystallization Solvent Systems
| Solvent System (Good/Poor) | Compound Polarity | Notes |
| Ethanol/Water | Polar | Excellent for many nitrogen-containing heterocyles.[9][10] |
| Acetone/Hexane | Moderately Polar | A versatile system; allow slow evaporation for best results.[9][10] |
| Dichloromethane/Hexane | Nonpolar to Moderate | Good for less polar compounds; be mindful of DCM's volatility. |
| Toluene/Hexane | Nonpolar | Effective for aromatic compounds; slow cooling is crucial. |
| Ethyl Acetate/Hexane | Moderate | A common starting point, but sometimes less effective than acetone systems.[9] |
Decision Tree for Crystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization.
Specialized Purification Challenges
Q5: My reaction uses a palladium catalyst. How can I effectively remove residual metal from my thiazole product?
The sulfur atom in the thiazole ring can act as a ligand, strongly coordinating to palladium and other transition metals.[11] This makes removing the catalyst challenging.
-
Adsorbent Scavengers: The most effective method is often to stir a solution of your crude product with a specialized metal scavenger. These are typically functionalized silica gels or polymers with high-affinity ligands (e.g., thiols, amines) that bind tightly to the metal, allowing it to be filtered off.
-
Activated Carbon: Stirring the product in a suitable solvent with activated carbon can adsorb the metal catalyst. However, be aware that this can also lead to significant loss of the desired product due to non-specific adsorption.
-
Filtration through Celite®: Sometimes, simply passing a solution of your product through a short plug of Celite® or silica gel can trap a significant portion of the heterogeneous catalyst.
-
Magnetically Recoverable Catalysts: For future syntheses, consider using magnetically recoverable catalysts, which can be removed from the reaction mixture with a simple external magnet, simplifying purification and reducing waste.[12][13]
Q6: I've synthesized a chiral thiazole derivative. What is the best approach for separating the enantiomers?
Separating enantiomers requires a chiral environment. For thiazoles, this is almost exclusively achieved using chiral High-Performance Liquid Chromatography (HPLC).[14]
-
Chiral Stationary Phases (CSPs): The key is to screen various CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are often effective for separating chiral azole compounds.[15][16]
-
Mobile Phase Modes: It is crucial to test different mobile phase elution modes, as separation can be highly dependent on the solvent system.[15][16]
-
Normal Phase: Typically hexane/isopropanol or hexane/ethanol systems.
-
Polar Organic: Acetonitrile or methanol-based systems.
-
Reversed Phase: Water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid.
-
A systematic screening of different columns and mobile phases is necessary to find the optimal conditions for separating a new pair of enantiomers.[15]
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates
Welcome to the technical support center for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the efficiency, yield, and purity of this important class of heterocyclic compounds. Thiazole derivatives are crucial building blocks in medicinal chemistry, known for their wide range of biological activities, including anti-inflammatory, antibacterial, and antineoplastic potential.[1] The one-pot synthesis, typically a variation of the Hantzsch thiazole synthesis, offers an efficient route from readily available starting materials.[1][2]
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to navigate the common challenges encountered during this synthesis.
Core Reaction Overview: The Hantzsch Thiazole Synthesis
The one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates generally proceeds via the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone (or its in-situ generated equivalent) with a thioamide or thiourea.[3][5] In our target synthesis, the key precursors are typically ethyl acetoacetate, a halogenating agent (like N-bromosuccinimide, NBS), and a corresponding thioamide or thiourea.[1][2]
The reaction mechanism involves several key steps:
-
α-Halogenation: Ethyl acetoacetate is first halogenated at the α-position. For instance, using NBS to form ethyl 2-bromoacetoacetate.[2]
-
Nucleophilic Attack (S N2): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halogenated ketoester and displacing the halide.[5][6]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the ketone carbonyl group.[5][6]
-
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[6]
Optimized One-Pot Protocol
This protocol is a robust starting point for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, adapted from established procedures.[1]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Thiourea (1.0 eq)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent mixture (e.g., 50 mL water and 20 mL THF per 0.05 mol of ester).[1]
-
Halogenation: Cool the mixture to 0°C in an ice bath. Add NBS (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.[1]
-
Reaction Monitoring (Halogenation): Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using Thin-Layer Chromatography (TLC) (e.g., mobile phase: petroleum ether–ethyl acetate 2:1).[1]
-
Thioamide Addition: Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.[1]
-
Cyclization: Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the formation of the product by TLC.[1]
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., 5% Na2CO3 solution) until the product precipitates.[5]
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash the filter cake with cold water, and dry the product under vacuum.[5]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Troubleshooting Guide (Q&A Format)
Question 1: My reaction yield is consistently low. What are the likely causes and solutions?
Answer: Low yields are a common issue and can stem from several factors. Here is a systematic approach to diagnose the problem:
-
Incomplete Halogenation: The initial α-halogenation of ethyl acetoacetate is critical.
-
Cause: Insufficient halogenating agent or premature degradation. NBS can be sensitive to moisture.
-
Solution: Ensure your NBS is dry and use a slight excess (1.1-1.2 equivalents). Always monitor this step by TLC to confirm the complete consumption of the starting ketoester before adding the thioamide.[1][8]
-
-
Purity of Reactants: The purity of starting materials, especially ethyl 2-chloroacetoacetate (if used directly) or ethyl acetoacetate, is crucial.[8] Impurities can lead to side reactions that consume reagents.[8]
-
Cause: Impure or old reagents.
-
Solution: Use freshly opened or purified reagents. Ethyl acetoacetate can be distilled before use.
-
-
Reaction Temperature: Temperature control is vital for balancing reaction rate and selectivity.
-
Cause: A temperature that is too low may result in an incomplete reaction, while excessive heat can promote byproduct formation and decomposition.[8]
-
Solution: For the cyclization step, a temperature of around 80°C is often optimal.[1] If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time, while monitoring for byproduct formation via TLC.[8]
-
-
Suboptimal Solvent: The solvent plays a key role in reactant solubility and reaction rate.[7][8]
-
Cause: A solvent that does not fully dissolve all reactants can slow the reaction.
-
Solution: While ethanol is common, solvent screening can be beneficial.[8] Mixtures like ethanol/water or THF/water have proven effective.[1][9] Some studies report that solvent-free conditions or using greener solvents can also enhance yields.[8]
-
Question 2: I'm observing significant side product formation. How can I improve selectivity?
Answer: Side product formation often arises from the high reactivity of the intermediates.
-
Self-Condensation of α-Haloketone: The α-haloketone intermediate can react with itself.
-
Cause: This is more likely if the thioamide is added too slowly or if there is a stoichiometric imbalance.
-
Solution: Ensure a slight excess of the thioamide component to promote the desired reaction pathway.[10] Maintain controlled, low temperatures during the halogenation step and add the thioamide promptly after halogenation is complete.
-
-
Hydrolysis of α-Haloketone: The presence of water can lead to the hydrolysis of the α-haloketone back to the ketoester.
-
Cause: Non-anhydrous conditions or excess water in the work-up.
-
Solution: While some protocols use aqueous media, using dry solvents and reagents can minimize this side reaction if it becomes problematic.[10]
-
-
Over-Alkylation: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by unreacted α-haloketone.[10]
-
Cause: Excess α-haloketone.
-
Solution: Use a 1:1 or slight excess of the thioamide relative to the ketoester to ensure the complete consumption of the electrophile.[10]
-
Question 3: The purification of my final product is difficult. What strategies can I use?
Answer: Purification challenges often stem from the presence of polar byproducts or unreacted starting materials with similar polarities to the product.
-
Crystallization: For solid products, recrystallization is the most effective method.
-
Technique: Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[10] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Column Chromatography: This is the method of choice for non-crystalline products or when crystallization is ineffective.[10]
-
Technique: Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[10]
-
-
Acid-Base Extraction: The basic nitrogen atom on the thiazole ring provides a useful chemical handle for purification.[8][10]
-
Technique: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The thiazole product will be protonated and move into the aqueous layer. The layers can be separated, and the aqueous layer is then basified (e.g., with NaHCO₃) to precipitate or allow re-extraction of the purified product.[8][10]
-
Key Parameter Optimization
| Parameter | Variation | Observation | Expert Recommendation |
| Stoichiometry | Thioamide:Ketoester (1:1 vs. 1.1:1) | Using a slight excess of thioamide (1.1:1) often leads to higher yields.[10] | Start with a 1.1:1 ratio of thioamide to the starting ketoester to minimize α-haloketone side reactions. |
| Temperature | 50°C, 80°C, 100°C (Reflux) | 80°C typically provides a good balance of reaction rate and minimal byproduct formation.[1] Higher temperatures can cause decomposition.[8] | Begin optimization at 80°C. If the reaction is slow, increase temperature cautiously while monitoring by TLC. |
| Solvent | Ethanol, Methanol, THF/Water, 1-Butanol | Ethanol and THF/Water are effective for a range of substrates.[1][7] 1-Butanol can be effective for less reactive starting materials due to its higher boiling point.[7] | Ethanol is a robust starting point. If solubility is an issue, consider a THF/Water mixture. |
| Catalyst | None, Acidic, Basic, Lewis Acid | While often run under neutral conditions, some Hantzsch syntheses benefit from catalysts.[7] Acidic conditions can sometimes alter regioselectivity.[11] | For this specific one-pot synthesis, a catalyst is often not required.[1][2] If yields are poor, consider adding a mild, non-nucleophilic base. |
Experimental Workflow
The overall process from setup to final product can be visualized as a clear, sequential workflow.
Frequently Asked Questions (FAQs)
-
Q: Can I use other α-halo-β-ketoesters?
-
A: Yes. The reaction is quite versatile. Using ethyl 2-chloroacetoacetate is a common alternative to in-situ bromination and may offer better control.[12] The choice of ester (e.g., methyl, tert-butyl) can also be varied, which may influence reaction kinetics and product solubility.
-
-
Q: What is the scope of the "2-substituted" group?
-
A: The Hantzsch synthesis is robust and accommodates a wide variety of thioamides. You can synthesize derivatives where the 2-position is substituted with amino (from thiourea), alkylamino, arylamino, alkyl, and aryl groups by selecting the appropriate thioamide (R-C(S)NH₂).[2]
-
-
Q: How do I confirm the structure of my final product?
-
A: Standard analytical techniques are used for characterization.
-
¹H NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), the C4-methyl group (singlet), and protons on the 2-substituent. The aromatic proton on the thiazole ring (if present) will also have a characteristic chemical shift.[13]
-
¹³C NMR: Will confirm the number of unique carbons and the presence of key functional groups (C=O of the ester, aromatic carbons of the thiazole ring).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
-
-
-
Q: Are there greener alternatives for this synthesis?
-
A: Yes, research is ongoing to make this synthesis more environmentally friendly. This includes using greener solvents like ethanol-water mixtures, employing reusable catalysts, or even performing the reaction under solvent-free conditions with microwave or ultrasonic irradiation to reduce reaction times and energy consumption.[7][9][14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in Solution
Welcome to the technical support center for Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] Its structure, containing a thiazole ring, a hydroxyl group, and an ethyl ester, presents several potential points of instability in solution. Understanding these vulnerabilities is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential degradation pathways and provide actionable solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What could be the cause?
A yellow discoloration often indicates the formation of degradation products, which can arise from several sources:
-
Oxidation: The 4-hydroxythiazole moiety can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air (oxygen), metal ions, or high pH conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the thiazole ring, leading to degradation.[2]
-
pH-Mediated Degradation: The stability of the thiazole ring and the ester group can be pH-dependent. Both highly acidic and alkaline conditions can promote degradation.
Q2: I'm seeing a decrease in the concentration of my compound over time, even when stored in the dark. What is the likely cause?
A gradual loss of the parent compound in the dark suggests chemical instability in the chosen solvent or buffer. The most probable causes are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This will yield the corresponding carboxylic acid.
-
Solvent-Mediated Degradation: The choice of solvent can significantly impact the stability of thiazole derivatives.[3][4] Protic solvents, in particular, may participate in degradation reactions.
Q3: Can I autoclave my solution of this compound?
It is not recommended to autoclave solutions containing this compound. The high temperatures can accelerate degradation pathways such as hydrolysis and thermal decomposition of the thiazole ring. Sterilization should be performed by filtration through a 0.22 µm filter.
Q4: What are the best practices for preparing and storing stock solutions?
To maximize the shelf-life of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF for the initial stock solution.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your aqueous experimental media.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide: Addressing Instability in Your Experiments
This section provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.
Problem 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the peak area of the parent compound over a short period.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Rationale |
| Hydrolysis of the Ethyl Ester | Solution: Adjust the pH of your solution to be near neutral (pH 6-7). If your experiment allows, consider using a non-aqueous solvent system. Rationale: Ester hydrolysis is catalyzed by both acid and base. Maintaining a neutral pH will minimize the rates of these reactions. |
| Oxidative Degradation | Solution: De-gas your solvents and buffers before use. Prepare solutions under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream). Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system. Rationale: Removing dissolved oxygen and adding radical scavengers can prevent oxidative degradation of the electron-rich thiazole ring and the hydroxyl group.[5][6] |
| Photodegradation | Solution: Perform all experimental manipulations in a dark room or under amber light. Use amber-colored glassware or wrap your containers in aluminum foil. Rationale: Thiazole rings can be susceptible to UV-induced degradation.[2] Preventing light exposure is a simple and effective way to avoid this. |
| Solvent Incompatibility | Solution: Test the stability of the compound in different solvents. Consider switching to a more inert solvent if degradation persists. Rationale: The solvent can directly participate in degradation reactions or influence the stability of the compound through its polarity and proticity.[3][7] |
This protocol allows you to systematically evaluate the stability of this compound under different conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the following solutions:
-
pH 4.0 buffer (e.g., acetate buffer)
-
pH 7.4 buffer (e.g., phosphate-buffered saline)
-
pH 9.0 buffer (e.g., borate buffer)
-
Your typical experimental medium.
-
-
Incubation Conditions: For each test solution, create the following incubation conditions:
-
Room temperature with ambient light exposure.
-
Room temperature protected from light.
-
4°C protected from light.
-
37°C protected from light.
-
-
Time-Point Analysis: At t=0, 1, 2, 4, 8, and 24 hours, take an aliquot from each solution and analyze by reverse-phase HPLC.
-
HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
-
Quantification: Determine the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample.
-
Problem 2: Inconsistent Biological/Chemical Activity
Symptoms:
-
Variable results between replicate experiments.
-
Loss of expected activity over the course of an experiment.
Potential Causes & Solutions:
This is often a direct consequence of the degradation issues outlined in Problem 1. The formation of degradation products can lead to a lower effective concentration of the active compound and potential interference from the byproducts.
Workflow for Troubleshooting Inconsistent Activity:
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in the Preparation of 2-Methylthiazole-5-carboxylates
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 2-methylthiazole-5-carboxylates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and significantly improve your reaction yields.
Introduction: The Challenge of Synthesizing 2-Methylthiazole-5-carboxylates
The 2-methylthiazole-5-carboxylate core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The Hantzsch thiazole synthesis is the most common method for constructing this heterocyclic system. However, the traditional two-step approach is often plagued by low overall yields, tedious workups, and the formation of persistent impurities.[1][2] This guide will dissect the common pitfalls in this synthesis and provide you with the expert insights and practical solutions needed to achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Hantzsch synthesis of 2-methylthiazole-5-carboxylates?
A1: The most frequent cause of low yields is a combination of factors related to the instability of the α-halo ketone intermediate and suboptimal reaction conditions for the cyclization step. The α-halo ketone, typically ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, is a potent lachrymator and can degrade or participate in side reactions if not handled correctly.[3][4] Furthermore, the subsequent cyclization with a thioamide requires careful control of temperature and pH to favor the desired thiazole formation over side product pathways.
Q2: I'm performing a one-pot synthesis. Why are my yields still low?
A2: While one-pot procedures can improve efficiency, they are not immune to the inherent challenges of the Hantzsch synthesis.[1][2] Low yields in one-pot reactions often stem from incompatible reaction conditions for the initial halogenation and the subsequent cyclization. For instance, the conditions optimized for the rapid and clean formation of the α-halo ketone may not be ideal for the cyclization with the thioamide, leading to the degradation of intermediates or the formation of byproducts. Careful optimization of solvent, temperature, and reaction time for each stage, even within a one-pot setup, is crucial.
Q3: What are the main side products I should be aware of?
A3: A common side product, especially when using N-substituted thioamides under acidic conditions, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5][6] This occurs due to a change in the regioselectivity of the cyclization. Other potential byproducts can arise from the self-condensation of the starting β-ketoester or the α-halo ketone, as well as decomposition of the thioamide.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the Hantzsch synthesis.[1] A suitable solvent system for many 2-methylthiazole-5-carboxylate derivatives is a mixture of hexanes and ethyl acetate (e.g., 2:1 or 1:1 v/v).[7] You should spot your starting materials (the β-ketoester and the thioamide) and the reaction mixture. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the reaction's progress. It's also advisable to use a co-spot (a lane where both the starting material and reaction mixture are spotted on top of each other) to accurately track the consumption of the starting material.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of 2-methylthiazole-5-carboxylates, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material (β-Ketoester)
| Possible Cause | Expert Analysis & Solution |
| Ineffective Halogenation | The initial halogenation of the β-ketoester (e.g., ethyl acetoacetate) is a critical step. If this step is incomplete, the subsequent cyclization cannot proceed. Solution: Ensure your halogenating agent (e.g., N-bromosuccinimide (NBS) or sulfuryl chloride) is fresh and of high purity. Monitor the halogenation step by TLC until the starting β-ketoester is fully consumed before adding the thioamide.[1] |
| Decomposition of Halogenating Agent | NBS and other halogenating agents can be sensitive to moisture and light. Solution: Store your halogenating agents in a desiccator, protected from light. For reactions, use freshly opened bottles or purify the reagent if necessary. |
| Suboptimal Reaction Temperature | Halogenation reactions can be exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Solution: Perform the halogenation at a reduced temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly.[1] |
Problem 2: Formation of Multiple Products and Low Yield of Desired Thiazole
| Possible Cause | Expert Analysis & Solution |
| Instability of the α-Halo Ketone | The α-halo ketone intermediate is often unstable and can decompose or self-condense. Solution: In a two-step synthesis, it is often best to use the crude α-halo ketone immediately after its formation without extensive purification. For one-pot procedures, ensure the conditions are optimized to allow for the rapid formation of the intermediate followed by its immediate consumption in the cyclization step. |
| Incorrect Reaction pH | The pH of the reaction medium can influence the nucleophilicity of the thioamide and the rate of cyclization versus side reactions. Acidic conditions can sometimes lead to the formation of iminothiazole isomers.[5][6] Solution: For the standard Hantzsch synthesis, the reaction is often carried out under neutral or slightly acidic conditions that arise from the formation of HBr or HCl during the reaction. If you are experiencing issues with side product formation, consider buffering the reaction or performing the cyclization in the presence of a mild, non-nucleophilic base. |
| Suboptimal Temperature for Cyclization | While some Hantzsch syntheses proceed at room temperature, many require heating to drive the cyclization and subsequent dehydration to the aromatic thiazole.[8] Insufficient heat can lead to incomplete reaction, while excessive heat can promote decomposition. Solution: Gently refluxing the reaction mixture in a suitable solvent like ethanol is a good starting point.[8] Monitor the reaction by TLC to determine the optimal balance of temperature and time. |
| Poor Quality Thioamide | Impurities in the thioamide (e.g., thioacetamide or thiourea) can lead to the formation of byproducts. Solution: Use high-purity thioamide. If the purity is questionable, recrystallize it before use. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Expert Analysis & Solution |
| Product is Soluble in the Workup Solvent | The thiazole product may have some solubility in the aqueous phase during workup, leading to losses. Solution: After neutralizing the reaction mixture, if the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Persistent Impurities After Recrystallization | Some side products may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization. Solution: Try a different recrystallization solvent or a solvent pair (e.g., ethyl acetate/hexanes, ethanol/water). If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A common eluent system is a gradient of ethyl acetate in hexanes. |
| Oiling Out During Recrystallization | The product may separate as an oil rather than a crystalline solid during recrystallization. Solution: This often occurs when the solution is cooled too quickly or is too concentrated. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. Using a more dilute solution can also help. |
Optimized Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is an adaptation of a reported efficient one-pot procedure.[1][2]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution (e.g., 28%)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of deionized water and THF (e.g., 2.5:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NBS (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC (e.g., 2:1 petroleum ether/ethyl acetate).
-
Once the ethyl acetoacetate is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature. If any insoluble material is present, filter it off.
-
To the filtrate, add ammonia solution dropwise until the pH is basic and a yellow precipitate forms.
-
Stir the resulting slurry at room temperature for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water.
-
Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Improved Synthesis of Alkyl 4-halomethyl-2-methylthiazole-5-carboxylates
This protocol is based on a patented high-yield process.[9][10]
Materials:
-
Alkyl 4-(halo)-2-chloroacetoacetate
-
Thioacetamide
-
Triethylamine
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1.1-1.5 eq) in acetonitrile.
-
To this solution, add the alkyl 4-(halo)-2-chloroacetoacetate (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 2-3 hours. A precipitate may form.
-
Slowly add triethylamine (2.0-2.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizing the Process: Diagrams
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: The Hantzsch synthesis workflow for 2-methylthiazole-5-carboxylates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
refinement of protocols for synthesizing bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives
An In-Depth Technical Guide for Researchers
Technical Support Center: Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives
Welcome to the technical support center for the synthesis of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, critical parameters, and troubleshooting strategies to ensure your success. These thiazole derivatives are crucial building blocks in organic synthesis, particularly for creating medicinally significant agents with applications in treating allergies, hypertension, and various infections, and they have shown promising antineoplastic potential.[1]
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for synthesizing the ethyl 2-amino-4-methylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the common precursors are ethyl acetoacetate (as the ketone source) and thiourea (as the thioamide).[3]
The overall transformation can be visualized as follows:
Caption: Overview of the Hantzsch synthesis pathway.
Mechanism of Action: Why It Works
Understanding the mechanism is key to troubleshooting. The reaction proceeds through several distinct stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea is highly nucleophilic and attacks the electrophilic carbon bearing the halogen (the α-carbon of the halogenated ethyl acetoacetate). This forms an isothiouronium salt intermediate.[3][4]
-
Intramolecular Cyclization: The nitrogen of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: A molecule of water is eliminated, leading to the formation of the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[4]
Caption: Simplified Hantzsch reaction mechanism.
Experimental Protocols
Two common protocols are presented below: a traditional two-step synthesis and a more efficient one-pot procedure.
Protocol 1: Traditional Two-Step Synthesis
This method isolates the intermediate, which can be beneficial for purity but often results in lower overall yields due to losses during workup.[1]
Step A: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Dissolve ethyl acetoacetate (1.0 equiv.) in a suitable solvent like dichloromethane or a water/THF mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise, ensuring the temperature does not exceed 5°C. The causality here is critical: exothermic bromination can lead to side products if not controlled.
-
Stir the reaction at room temperature for 2 hours. Monitor completion by TLC.
-
Perform an aqueous workup to remove succinimide and purify the crude bromo-intermediate.
Step B: Cyclization to Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Dissolve the purified ethyl 2-bromo-3-oxobutanoate (1.0 equiv.) in ethanol.
-
Add thiourea (1.0 equiv.) and heat the mixture to reflux (approx. 80°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize with a base (e.g., ammonia water or sodium carbonate solution) to a pH of 9-10 to precipitate the free base product.[3][5]
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Efficient One-Pot Synthesis
This refined protocol simplifies the process, reduces waste, and often improves yield by avoiding the isolation of the unstable α-halo intermediate.[1][6]
-
Combine ethyl acetoacetate (1.0 equiv.) in a solvent system of water and THF (e.g., a 2.5:1 ratio).[6]
-
Cool the mixture to below 0°C.
-
Add N-bromosuccinimide (NBS) (1.2 equiv.) slowly.
-
Stir the mixture at room temperature for 2 hours until TLC analysis confirms the complete consumption of ethyl acetoacetate.
-
Add thiourea (1.0 equiv.) directly to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the solution to room temperature and add ammonia water to adjust the pH to 9-10, causing the product to precipitate.[6]
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the final product.
| Parameter | Two-Step Protocol | One-Pot Protocol | Rationale & Expert Insight |
| Overall Yield | Lower (can be as low as 11%)[1] | Higher (Good to Excellent) | Avoids mechanical losses and degradation of the sensitive bromo-intermediate during isolation. |
| Workup | Tedious, multiple steps[1] | Simplified, single workup | Reduces solvent usage and operator time, making it more suitable for larger scale synthesis. |
| Control | Better control over intermediate purity. | Less control, impurities can carry over. | The one-pot method relies on the clean conversion in the first step. In-process controls like TLC are crucial. |
| Solvent | Often uses chlorinated solvents. | Uses greener solvents like water/THF.[1] | The aqueous system is more environmentally benign and facilitates easier workup. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Decision workflow for troubleshooting low yield.
Troubleshooting Common Problems
Q1: My reaction resulted in a very low yield or no product at all. What went wrong?
-
Probable Cause A: Ineffective Halogenation. The first step, α-halogenation of ethyl acetoacetate, is critical. If this fails, the subsequent cyclization cannot occur.
-
Solution:
-
Check Your Reagents: N-bromosuccinimide (NBS) can degrade over time. Use freshly opened or purified NBS. Ensure your ethyl acetoacetate is pure.
-
Temperature Control: The bromination reaction is exothermic. If the temperature rises too high, NBS can decompose, or unwanted side reactions can occur. Maintain a temperature at or below 0°C during NBS addition.[1]
-
Monitor with TLC: Before adding thiourea, run a TLC to confirm that the ethyl acetoacetate spot has been completely converted to the higher Rf bromo-intermediate.
-
-
-
Probable Cause B: Failed Cyclization. The intermediate formed but did not convert to the final product.
-
Solution:
-
Verify Temperature: The cyclization with thiourea requires heat. Ensure your reaction mixture reached and maintained the target temperature (typically 80°C).[1]
-
Reagent Quality: Ensure the thiourea used is of good quality and correct stoichiometry.
-
-
-
Probable Cause C: Incorrect Workup pH. The product is an amine and exists as a soluble salt in acidic conditions.
-
Solution: During workup, ensure the pH is adjusted to be alkaline (pH 9-10).[5] This deprotonates the amine, neutralizing the molecule and causing it to precipitate from the aqueous solution. Use a pH meter for accuracy.
-
Q2: My final product is an inseparable oily liquid instead of a solid precipitate. How can I fix this?
-
Probable Cause A: Presence of Impurities. Unreacted starting materials or oily side products can prevent your product from crystallizing.
-
Solution:
-
Purification: Try to extract the product into an organic solvent (like ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate. Attempt to crystallize the resulting oil from a different solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Trituration: Add a non-polar solvent like cold hexane or ether to the oil and scratch the flask with a glass rod to induce crystallization.
-
-
-
Probable Cause B: Residual Solvent. Trapped solvent (like THF) can cause the product to oil out.
-
Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating, to remove all residual solvents.
-
Q3: I see multiple spots on my TLC plate, indicating significant side products. What are they and how can I avoid them?
-
Probable Cause A: Formation of Isomers. Under certain conditions, especially acidic ones, the reaction can yield 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino product.[7][8]
-
Solution: The standard protocols using a basic workup strongly favor the formation of the desired 2-aminothiazole tautomer. Avoid strongly acidic conditions during the cyclization step unless the imino isomer is the desired product.
-
-
Probable Cause B: Dihalogenation or other side reactions. If the halogenation step is not well-controlled, di-bromination of ethyl acetoacetate can occur, leading to complex impurities.
-
Solution: Adhere strictly to the stoichiometry of the halogenating agent (1.1-1.2 equivalents is usually sufficient). Ensure slow, controlled addition at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Hantzsch synthesis considered a "green" or environmentally benign method in some protocols?
The "greenness" of the synthesis depends heavily on the chosen protocol. Modern one-pot variations are considered more environmentally friendly because they often use water as a co-solvent, reduce the total volume of organic solvents, and simplify workup procedures, which minimizes chemical waste.[1][9]
Q2: Can I use other α-haloketones or thioamides to create different derivatives?
Absolutely. The Hantzsch synthesis is highly versatile.
-
Varying the Thioamide: Using N-monosubstituted thioureas instead of thiourea will result in N-substituted 2-aminothiazole derivatives.[6]
-
Varying the Ketone: Using different α-haloketones will change the substituents at the 4- and 5-positions of the thiazole ring.
Q3: What are the primary safety concerns for this synthesis?
-
Halogenating Agents: N-bromosuccinimide (NBS) is a lachrymator and corrosive. Ethyl 2-chloroacetoacetate is also a hazardous substance.[5] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Be aware of the flammability and toxicity of the organic solvents used (e.g., THF, ethanol, dichloromethane).
Q4: How can I confirm the structure of my final product?
Standard analytical techniques are required for structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of key functional groups (e.g., the ethyl ester, the methyl group, and the amine protons).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch of the amine, C=O stretch of the ester).[10]
-
Melting Point: A sharp melting point close to the literature value (172-173 °C) indicates high purity.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Interrogation of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
A Senior Application Scientist's Perspective on 1H and 13C NMR Analysis and its Comparative Standing in Structural Elucidation
In the landscape of drug discovery and materials science, the thiazole moiety is a cornerstone, a privileged scaffold renowned for its diverse biological activities. The precise and unambiguous structural characterization of novel thiazole derivatives is paramount. This guide provides an in-depth analysis of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into a detailed predictive analysis of its 1H and 13C NMR spectra, present a robust experimental protocol for data acquisition, and offer a comparative perspective on the utility of NMR against other common analytical techniques.
The Subject Molecule: this compound
Before delving into the spectral analysis, let us first visualize the structure of our target compound.
Figure 1: Structure of this compound.
Predictive 1H and 13C NMR Spectral Analysis
A priori prediction of NMR spectra is a powerful tool for structural confirmation. Based on established chemical shift principles and data from analogous structures, we can anticipate the following spectral features for this compound.
1H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is expected to exhibit five distinct signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for thiazole derivatives due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like the hydroxyl proton.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | OH | The acidic proton of the enolic hydroxyl group is expected to be significantly deshielded and will appear as a broad singlet due to chemical exchange. |
| ~4.20 | Quartet | 2H | O-CH2 -CH3 | The methylene protons of the ethyl ester are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule).[3][4] |
| ~2.50 | Singlet | 3H | Thiazole-CH3 | The methyl group attached to the thiazole ring is in a relatively electron-rich environment and is expected to appear as a singlet.[5][6] |
| ~1.25 | Triplet | 3H | O-CH2-CH3 | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons.[7] |
13C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled 13C NMR spectrum will provide a count of the unique carbon environments within the molecule. We anticipate seven distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[8][9] |
| ~160.0 | Thiazole C -OH | The carbon atom of the thiazole ring bearing the hydroxyl group (C4) is expected to be in this region. |
| ~150.0 | Thiazole C -CH3 | The carbon atom of the thiazole ring attached to the methyl group (C2) will be downfield due to the heteroaromatic environment. |
| ~115.0 | Thiazole C -COOEt | The carbon atom of the thiazole ring bonded to the ester group (C5) will have a characteristic chemical shift. |
| ~60.0 | O-CH2 -CH3 | The methylene carbon of the ethyl ester is directly attached to oxygen, causing a significant downfield shift.[9] |
| ~18.0 | Thiazole-CH3 | The methyl carbon attached to the thiazole ring will appear in the typical aliphatic region.[5][6] |
| ~14.0 | O-CH2-CH3 | The terminal methyl carbon of the ethyl group will be the most upfield signal.[8] |
A Robust Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.[7]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5][6]
-
1H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
-
-
13C NMR Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the 13C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 as a secondary reference (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.
Figure 2: Workflow for NMR spectral analysis.
NMR in Context: A Comparative Analysis with Other Techniques
While NMR is a powerful tool for de novo structure elucidation, a comprehensive characterization often involves a multi-technique approach. Here’s how NMR compares to other common analytical methods for a molecule like this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (1H, 13C) | Detailed connectivity of atoms, stereochemistry, dynamic processes. | Unambiguous structure determination, non-destructive. | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-N). | Fast, inexpensive, good for identifying key functional groups. | Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.[5] |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide any information about the arrangement of atoms.[5] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
In essence, while techniques like MS and FTIR can provide valuable puzzle pieces, only NMR and X-ray crystallography can reveal the complete, intricate picture of the molecular architecture. NMR has the distinct advantage of providing this detailed structural information in the solution state, which is often more relevant to the compound's behavior in biological or chemical systems.
Conclusion
The synergistic application of 1H and 13C NMR spectroscopy provides an unparalleled depth of insight into the molecular structure of this compound. Through a predictive analysis grounded in fundamental principles and comparative data, we have established a clear set of expectations for its NMR spectra. The provided experimental protocol offers a reliable pathway to obtaining high-fidelity data. When viewed in the broader context of analytical techniques, NMR spectroscopy stands out for its ability to deliver a comprehensive and unambiguous structural narrative, making it an indispensable tool for researchers, scientists, and drug development professionals working with novel thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of Thiazole-Based Xanthine Oxidase Inhibitors and Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapeutic strategy.[1] This guide provides a detailed comparative analysis of the emerging class of thiazole-based xanthine oxidase inhibitors, benchmarked against established clinical agents: Allopurinol, Febuxostat, and Topiroxostat. We delve into the mechanistic nuances, structure-activity relationships, and available efficacy data to provide a comprehensive resource for researchers engaged in the discovery and development of novel urate-lowering therapies.
The Central Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase is a critical enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] In humans, uric acid is the final product of this pathway, and its overproduction or inadequate excretion leads to hyperuricemia, a metabolic condition that can precipitate the formation of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory arthritis known as gout.[2] Furthermore, chronic hyperuricemia is increasingly recognized as an independent risk factor for cardiovascular and renal diseases, underscoring the importance of effective xanthine oxidase inhibition.[3][4]
Below is a diagram illustrating the final steps of purine catabolism and the point of intervention for xanthine oxidase inhibitors.
Caption: Purine catabolism and xanthine oxidase inhibition.
Established Xanthine Oxidase Inhibitors: A Clinical Overview
The current therapeutic arsenal for hyperuricemia includes several well-established xanthine oxidase inhibitors, each with a distinct chemical scaffold and pharmacological profile.
Allopurinol , a purine analog, has been the mainstay of gout therapy for decades.[3] It acts as a substrate for xanthine oxidase and is metabolized to oxypurinol, which is a more potent and long-acting inhibitor of the enzyme.[5][6] While effective, allopurinol's purine-like structure can lead to its incorporation into nucleic acids and interference with other enzymes involved in purine and pyrimidine metabolism.[7] A significant concern with allopurinol is the risk of severe hypersensitivity reactions, particularly in certain patient populations.[6]
Febuxostat is a non-purine selective inhibitor of xanthine oxidase, offering a valuable alternative to allopurinol.[6] Its mechanism of action involves high-affinity binding to the molybdenum-pterin center of the enzyme, inhibiting its activity.[8] Clinical trials have demonstrated that febuxostat has superior urate-lowering efficacy compared to fixed-dose allopurinol.[7] It is primarily metabolized in the liver, making it a suitable option for patients with mild to moderate renal impairment.[7]
Topiroxostat , another non-purine selective inhibitor, is currently approved for use in Japan.[9] Similar to febuxostat, it inhibits xanthine oxidase through a non-purine-based mechanism. Some studies suggest that topiroxostat may have a more potent inhibitory effect on plasma xanthine oxidase activity compared to other inhibitors.[8][9]
The Rise of Thiazole-Based Xanthine Oxidase Inhibitors
The thiazole scaffold has emerged as a promising framework for the design of novel, potent, and selective xanthine oxidase inhibitors.[10] The core structure, exemplified by Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, serves as a versatile building block for creating compounds with high affinity for the active site of xanthine oxidase.[11]
Structure-Activity Relationship (SAR) Insights
Research into 2-phenylthiazole derivatives has provided valuable insights into the structure-activity relationships governing their inhibitory potency. Key findings include:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as cyano (CN) and nitro (NO2) groups, at the para-position of the phenyl ring tend to enhance inhibitory activity.[12]
-
The Thiazole Core: The thiazole ring itself is crucial for binding to the enzyme's active site. Modifications at the 4- and 5-positions of the thiazole ring can modulate potency and pharmacokinetic properties. For instance, a carboxylic acid group at the 5-position has been shown to be beneficial for activity.[13]
-
Hydrophobic Interactions: The presence of hydrophobic moieties can enhance binding affinity. For example, an isopropyl group at the 1-position of an indole ring fused with the thiazole scaffold has been shown to improve in vivo efficacy.[12]
Comparative Efficacy: A Data-Driven Analysis
Direct head-to-head clinical trials comparing this compound with established inhibitors are not available in the public domain, as this specific compound is primarily recognized as a synthetic intermediate.[14] However, by examining the data from preclinical studies on various thiazole-based derivatives, we can draw meaningful comparisons with the established drugs.
| Compound Class/Name | Type | In Vitro IC50 | In Vivo Efficacy (Animal Models) | Key Characteristics |
| Allopurinol | Purine Analog | ~1.9-9.2 µM (as Oxypurinol) | Significant reduction in serum uric acid | Long-standing clinical use, potential for hypersensitivity reactions.[5][6] |
| Febuxostat | Non-Purine | ~0.02 µM | More potent than allopurinol in lowering serum uric acid.[6][15] | High potency, suitable for patients with renal impairment.[7] |
| Topiroxostat | Non-Purine | ~0.001-0.02 µM | Strong suppression of plasma XO activity.[8] | Currently approved in Japan, potent non-purine inhibitor.[9] |
| Thiazole Derivatives | Non-Purine | Varies widely (nM to µM range) | Promising uric acid-lowering effects in hyperuricemic models.[10][12] | High structural diversity, potential for improved safety and selectivity.[10] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of findings in the development of novel xanthine oxidase inhibitors, standardized experimental protocols are essential.
In Vitro Xanthine Oxidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on xanthine oxidase activity by measuring the rate of uric acid formation.
Materials:
-
Xanthine oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be included.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over time.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the velocity of the control reaction and V_inhibitor is the velocity in the presence of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against different inhibitor concentrations.
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This animal model is widely used to evaluate the in vivo efficacy of xanthine oxidase inhibitors in reducing serum uric acid levels.
Materials:
-
Rodents (e.g., rats or mice)
-
Potassium oxonate (a uricase inhibitor, to induce hyperuricemia)
-
Test compounds
-
Vehicle for drug administration (e.g., carboxymethyl cellulose)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Acclimatize the animals for a week before the experiment.
-
Induce hyperuricemia by administering potassium oxonate intraperitoneally or orally.
-
Administer the test compound or vehicle to the respective groups of animals at a predetermined time after potassium oxonate administration.
-
Collect blood samples at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.
-
Separate the serum from the blood samples.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit.
-
Compare the serum uric acid levels in the drug-treated groups with the vehicle-treated control group to determine the urate-lowering efficacy of the test compound.
Below is a diagram illustrating the general workflow for screening and comparing xanthine oxidase inhibitors.
Caption: General workflow for comparing xanthine oxidase inhibitors.
Conclusion and Future Directions
The development of novel xanthine oxidase inhibitors is a dynamic field driven by the need for more effective and safer treatments for hyperuricemia. While Allopurinol, Febuxostat, and Topiroxostat are effective therapies, the exploration of new chemical scaffolds like the thiazole ring holds significant promise. Thiazole-based inhibitors, derived from structures like this compound, offer the potential for high potency, selectivity, and favorable pharmacokinetic profiles.
Future research should focus on comprehensive preclinical and clinical evaluations of the most promising thiazole derivatives. Head-to-head comparative studies with established inhibitors will be crucial to ascertain their relative efficacy and safety. Furthermore, a deeper understanding of their long-term effects and potential off-target activities will be essential for their successful translation into the clinic. For researchers in drug discovery, the thiazole scaffold represents a fertile ground for the design of the next generation of xanthine oxidase inhibitors.
References
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 8. oatext.com [oatext.com]
- 9. Cardiovascular Events During Treatment With Xanthine Oxidoreductase Inhibitors in Patients With Gout and Hyperuricemia in Japan ― A JMDC Claims Database Study ― [jstage.jst.go.jp]
- 10. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 15. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Introduction: Elucidating Molecular Structure Through Controlled Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The ability to ionize a molecule and meticulously analyze its fragmentation pattern provides a veritable fingerprint, offering profound insights into its constituent functional groups and their connectivity. This guide provides a detailed comparative analysis of the fragmentation behavior of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, a key heterocyclic compound, under two of the most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
For researchers, scientists, and professionals in drug development, a comprehensive understanding of how a molecule like this compound fragments under different ionization conditions is paramount for its unambiguous identification, characterization, and quality control. This guide moves beyond a mere recitation of protocols to explain the causal relationships behind experimental choices and fragmentation pathways, ensuring a self-validating system of analysis.
Comparing Ionization Techniques: The Hard vs. Soft Approach
The choice of ionization technique is a critical determinant of the resulting mass spectrum and the structural information that can be gleaned. EI and ESI represent two distinct approaches to ionization, often categorized as "hard" and "soft" methods, respectively.[1][2][3]
-
Electron Ionization (EI): A classic, high-energy technique where the analyte molecule in the gas phase is bombarded with a beam of energetic electrons (typically 70 eV).[1] This forceful interaction imparts significant internal energy, leading to extensive fragmentation. While this can sometimes result in the absence of a discernible molecular ion peak, the rich fragmentation pattern is highly reproducible and provides a wealth of structural information.[1][2]
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[3] ESI is particularly adept at ionizing polar and thermally labile molecules, often producing a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) with minimal fragmentation.[3] To induce fragmentation for structural analysis, ESI is commonly coupled with tandem mass spectrometry (MS/MS).[3]
This guide will now delve into the practical application of these techniques for the analysis of this compound, proposing the most probable fragmentation pathways based on established chemical principles.
Experimental Protocols
The following protocols provide a step-by-step methodology for the mass spectrometric analysis of this compound.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) system equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Employ a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).
-
Gradient: A suitable gradient to ensure separation and elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Analysis: Isolate the [M+H]⁺ or [M-H]⁻ ion and subject it to collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
-
Data Analysis: Analyze the product ion spectra to elucidate the fragmentation pathways.
Visualizing the Experimental Workflow
Caption: Experimental workflow for MS analysis.
Fragmentation Analysis of this compound
The molecular weight of this compound is 187.21 g/mol .
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the molecular ion ([M]⁺˙ at m/z 187) is expected to undergo extensive fragmentation. The fragmentation pathways are likely to be initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules.
Proposed Key Fragmentations:
-
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester bond can lead to the loss of an ethoxy radical, resulting in a prominent acylium ion at m/z 142 .
-
Loss of ethylene (C₂H₄) via McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene. This would produce a fragment ion at m/z 159 .
-
Cleavage of the ester group: Loss of the entire ethyl carboxylate group as a radical (•COOC₂H₅) could result in a fragment at m/z 114 .
-
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentations of thiazole rings involve the loss of HCN or CH₃CN.[4][5]
Caption: Proposed EI fragmentation of the target molecule.
Electrospray Ionization (ESI) Fragmentation Pathway (Positive Ion Mode)
In positive ion ESI-MS, the molecule is expected to readily protonate, likely on the thiazole nitrogen or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 188 . Tandem MS (MS/MS) of this precursor ion will induce fragmentation.
Proposed Key Fragmentations:
-
Loss of ethanol (C₂H₅OH): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule, which would yield a fragment ion at m/z 142 .[6]
-
Loss of ethylene (C₂H₄): Similar to EI, the loss of ethylene from the ethyl group can occur, resulting in a fragment at m/z 160 .
-
Loss of carbon monoxide (CO): Subsequent to the loss of ethanol, the resulting ion at m/z 142 could lose carbon monoxide to produce a fragment at m/z 114 .
Caption: Proposed ESI fragmentation of the target molecule.
Comparative Data Summary
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Primary Fragmentation Pathways | Structural Information Gained |
| EI-MS | 187 ([M]⁺˙) | 159, 142, 114, 113 | Radical-induced cleavages, McLafferty rearrangement, ring fragmentation | Detailed substituent and ring structure |
| ESI-MS/MS (+) | 188 ([M+H]⁺) | 160, 142, 114 | Neutral losses (ethanol, ethylene, CO) | Confirmation of molecular weight and major functional groups |
Conclusion: A Synergistic Approach to Structural Elucidation
The mass spectrometric analysis of this compound using both Electron Ionization and Electrospray Ionization provides complementary and synergistic information for its comprehensive structural characterization. EI-MS, with its extensive fragmentation, offers a detailed fingerprint of the molecule's core structure and substituents. In contrast, ESI-MS, particularly when coupled with tandem MS, provides unambiguous confirmation of the molecular weight and reveals key fragmentation pathways through the controlled dissociation of the protonated molecule.
For researchers and scientists in drug development and related fields, the strategic application of both hard and soft ionization techniques is a powerful approach to confidently identify and characterize novel compounds, impurities, and metabolites. The protocols and fragmentation analyses presented in this guide offer a robust framework for the mass spectrometric investigation of this compound and other structurally related heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Docking Analysis of Thiazole Derivatives: A Guide for Therapeutic Agent Discovery
This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of thiazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the identification and optimization of novel therapeutic agents. We will move beyond a simple procedural list to delve into the causality behind experimental choices, ensuring a robust and scientifically valid approach.
Introduction: The Thiazole Scaffold and The Power of In Silico Screening
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, often described as a "privileged scaffold".[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility makes them a focal point in the quest for new drugs.[1] Many potent therapeutic agents, such as the anticancer drug Dasatinib, feature the thiazole core, highlighting its significance in targeting biological macromolecules.[6][7]
As the number of potential derivatives is virtually limitless, synthesizing and screening each one in a wet lab is impractical. This is where molecular docking, a powerful structure-based drug design approach, becomes indispensable.[8][9] Docking predicts the preferred orientation of a small molecule (ligand) within the binding site of a target protein (receptor) and estimates the strength of their interaction, typically as a binding affinity or score.[8][10] This computational pre-screening allows researchers to prioritize a smaller, more promising set of compounds for synthesis and biological evaluation, dramatically saving time and resources.[11][12]
This guide will walk through a complete comparative docking workflow, using the inhibition of tubulin polymerization—a validated anticancer strategy—as a representative case study for thiazole derivatives.[6][7]
The Experimental Workflow: A Step-by-Step Rationale
A successful docking study is not merely about running software; it's a multi-stage process where each step is critical for the validity of the final results. The entire workflow is a self-validating system, where careful preparation and logical progression ensure the trustworthiness of the output.
Caption: A generalized workflow for comparative molecular docking analysis.
Part 1: Receptor Selection and Preparation
The foundation of any structure-based design project is a high-quality 3D structure of the biological target.
Step 1.1: Target Identification and Structure Acquisition
-
Rationale: The choice of target is hypothesis-driven. For this guide, we select tubulin , as many thiazole derivatives are known to inhibit its polymerization, a key process in cell division, making it an excellent anticancer target.[6][7]
-
Protocol:
-
Access a public repository of macromolecular structures, such as the RCSB Protein Data Bank (PDB).
-
Search for a high-resolution (ideally < 2.5 Å) crystal structure of the target protein, preferably co-crystallized with a known inhibitor. This helps validate that the chosen binding pocket is correct. For our example, PDB ID: 1SA0 (tubulin with colchicine) is a suitable choice.
-
Download the structure in PDB format.
-
Step 1.2: Receptor Structure Preparation
-
Rationale: Raw PDB files are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and multiple protein chains that can interfere with the calculation.[13][14] Furthermore, PDB files typically lack hydrogen atoms, which are crucial for defining correct hydrogen bonding networks and protonation states.[15]
-
Protocol:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, BIOVIA Discovery Studio, or Maestro).[16][17][18]
-
Remove Extraneous Molecules: Delete all crystallographic water molecules. While some water molecules can be critical for ligand binding, they are typically removed in standard docking protocols unless there is strong evidence to retain them.[14][18] Also, remove any co-crystallized ligands and ions not essential for structural integrity or the binding interaction.[13]
-
Handle Multiple Chains: If the biological unit is a monomer, delete any additional protein chains.[14]
-
Add Hydrogens: Use the software's tools to add hydrogen atoms. This is a critical step for accurately modeling electrostatic and hydrogen bond interactions.[17]
-
Assign Atomic Charges: The docking algorithm requires that each atom has an assigned partial charge to calculate electrostatic interactions.[19] This is typically handled by the preparation wizard in most molecular modeling software.
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added receptor structure in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock).[17]
-
Part 2: Ligand Preparation
The accuracy of docking results is equally dependent on the correct preparation of the ligands—in this case, the library of thiazole derivatives to be compared.
-
Rationale: Ligands are often designed or sourced as 2D structures. For docking, they must be converted into accurate 3D conformations with correct stereochemistry, bond orders, and protonation states.[15][20] An initial energy minimization step ensures that the starting conformation is energetically plausible.[14]
-
Protocol:
-
Obtain 2D Structures: Draw the thiazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download them from databases like PubChem.[13][21]
-
Convert to 3D: Use a program like Open Babel or a dedicated software suite (e.g., LigPrep in Schrödinger, Dockamon) to convert the 2D structures into 3D.[18][20]
-
Handle Ionization States: Determine the likely protonation state of each molecule at physiological pH (e.g., 7.4). Most preparation tools can do this automatically.
-
Energy Minimization: Perform an energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94). This resolves any steric clashes or unnatural bond lengths/angles.[14]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations (poses) in the receptor's active site. This is usually handled automatically.[21]
-
Save the Prepared Ligands: Save the final ligand structures in the required format (e.g., MOL2, SDF, or PDBQT).
-
Caption: Preparation workflow for both receptor and ligand before docking.
Part 3: The Docking Simulation
With the receptor and ligands prepared, the core computational experiment can be performed.
-
Rationale: The docking algorithm systematically samples many possible orientations and conformations of the ligand within a user-defined region of the receptor—the "binding site". Each of these poses is then evaluated by a "scoring function" to estimate its binding affinity.[8]
-
Protocol:
-
Define the Binding Site (Grid Generation): The search space for the docking algorithm must be defined. This is typically done by generating a "grid box" that encompasses the active site of the receptor.[17] If a co-crystallized ligand was present in the original PDB file, the easiest way to define the box is to center it on the position of that ligand.
-
Select Docking Software: Choose a well-validated docking program. Popular choices include AutoDock Vina, Glide, GOLD, and FlexX.[8][11]
-
Configure and Run Docking:
-
Load the prepared receptor and the library of prepared thiazole derivatives.
-
Specify the grid box file.
-
Set the "exhaustiveness" or precision of the search. A higher value will result in a more thorough search but will take longer.
-
Launch the docking simulation. The software will now test different poses for each ligand and rank them.
-
-
Part 4: Analysis and Interpretation of Results
Step 4.1: Analyzing Scoring Functions and Binding Energies
-
Rationale: The scoring function is a mathematical model used to approximate the binding free energy of the protein-ligand complex.[22][23] While not perfectly accurate, the docking score is the primary metric for ranking different ligands. Generally, a more negative binding energy (reported in kcal/mol) indicates a more favorable and stable interaction.[24]
-
Protocol:
-
For each thiazole derivative, examine the binding energy of the top-ranked pose.
-
Compile these scores into a table to directly compare the predicted affinities of all derivatives.
-
Step 4.2: Visual Inspection of Binding Poses
-
Rationale: The score alone is not enough. Visual inspection of the predicted binding pose is essential to determine if the interactions are chemically sensible.[24] This step helps validate the docking result and provides crucial insights into the Structure-Activity Relationship (SAR).
-
Protocol:
-
Load the receptor-ligand complex of the top-ranked pose for each derivative into a molecular visualizer.
-
Analyze the key intermolecular interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are critical for binding affinity.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe) in the binding pocket.
-
Pi-Stacking/Arene-Cation Interactions: Identify interactions involving aromatic rings.
-
-
Compare the binding modes of the different thiazole derivatives. Do they all bind in the same orientation? Do specific substitutions on the thiazole ring lead to new, favorable interactions?
-
Case Study: Comparative Docking of Thiazole Derivatives Against Tubulin
To illustrate the process, let's consider a hypothetical comparative analysis of three thiazole derivatives against the colchicine binding site of tubulin.
| Derivative ID | Structure (Key Difference) | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Hydrophobic Interactions |
| Thia-01 | Unsubstituted Phenyl Ring | -7.8 | Cys241 | Val238, Ala250, Leu255 |
| Thia-02 | para-Methoxy Phenyl Ring | -8.9 | Cys241, Asn258 | Val238, Ala250, Leu255, Ala316 |
| Thia-03 | para-Nitro Phenyl Ring | -8.1 | Cys241 | Val238, Ala250, Leu255 |
Interpretation of Comparative Data:
From the table, we can derive several key insights:
-
Ranking: Derivative Thia-02 has the most favorable docking score (-8.9 kcal/mol), suggesting it is the most potent binder of the three.[24]
-
Structure-Activity Relationship (SAR): The addition of a methoxy group in Thia-02 leads to a significant improvement in binding affinity compared to the unsubstituted Thia-01.
-
Mechanistic Insight: Visual analysis reveals that the oxygen atom of the methoxy group in Thia-02 forms an additional hydrogen bond with the side chain of Asn258, an interaction not possible for Thia-01 or Thia-03. This specific interaction likely accounts for its superior score. The methoxy group also extends into a small hydrophobic pocket, engaging with Ala316.
Conclusion
Comparative molecular docking is a powerful and rational approach to navigate the vast chemical space of therapeutic candidates like thiazole derivatives. By systematically preparing the target and ligands, executing a rigorous docking protocol, and critically analyzing the results in a comparative manner, researchers can gain profound insights into structure-activity relationships. This process not only helps in identifying lead compounds but also provides a mechanistic rationale for their activity, guiding future optimization efforts to design more potent and selective therapeutic agents.[10][11]
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 23. Docking Score Functions | PPTX [slideshare.net]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
This guide provides a comprehensive framework for the synthesis and definitive structural confirmation of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate, a valuable heterocyclic building block. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating workflow. We will compare a primary synthesis and confirmation pathway with alternative methodologies, supported by experimental data and authoritative references.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore in drugs for treating allergies, hypertension, and various infections.[1] this compound is a versatile intermediate, but its synthesis and characterization require a meticulous approach due to the potential for tautomerism. This guide presents a definitive workflow for ensuring the correct structure is obtained and verified.
Part 1: Synthesis via Hantzsch Thiazole Condensation
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[3][4] It involves the condensation of an α-haloketone with a thioamide. We select this pathway for its high efficiency and the ready availability of commercial starting materials.[2]
Causality of Experimental Choice: The reaction between thioacetamide (providing the N=C-S fragment) and ethyl 2-chloroacetoacetate (the α-haloketone precursor) is a direct and convergent route to the target scaffold. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
A crucial aspect of this specific synthesis is the formation of the 4-hydroxy group. This arises from the keto-enol tautomerism of the acetoacetate moiety. While the starting material is a β-keto ester, the final, stabilized aromatic product exists predominantly in its enol (4-hydroxy) form.
Caption: High-level workflow for the synthesis and purification of the target compound.
Part 2: A Multi-Technique Approach to Structural Verification
Confirming the identity of a synthesized molecule is paramount. A single analytical technique is insufficient; instead, a self-validating system using orthogonal (fundamentally different) methods is required. Our approach relies on the convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Caption: Orthogonal analytical approach for definitive structural validation.
Mass Spectrometry (MS): The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. This is the first and most critical test to confirm that the reaction produced a compound of the expected molecular weight.
| Parameter | Expected Value (C₇H₉NO₃S) | Hypothetical Experimental Data |
| Molecular Formula | C₇H₉NO₃S | C₇H₉NO₃S |
| Monoisotopic Mass | 203.0303 g/mol | 203.0301 m/z |
| Ionization Mode | ESI+ | [M+H]⁺ |
| Observed Ion | 204.0381 m/z | 204.0379 m/z |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a unique fingerprint of the functional groups present. This is crucial for identifying key features like the hydroxyl and ester carbonyl groups and confirming the presence of the thiazole ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & References |
| O–H stretch (hydroxyl) | 3400–3200 (broad) | Confirms the hydroxy group of the enol tautomer. |
| C–H stretch (sp³) | 2980–2900 | Aliphatic C-H bonds in the methyl and ethyl groups. |
| C=O stretch (ester) | 1710–1680 | Conjugated ester carbonyl. The lower frequency is expected due to conjugation with the thiazole ring and intramolecular H-bonding. |
| C=N & C=C stretch | 1620–1500 | Vibrations characteristic of the aromatic thiazole ring system.[5][6][7] |
| C–O stretch (ester) | 1250–1150 | Stretching vibration of the ester C-O bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This technique confirms the connectivity of atoms and the final structure.
¹H NMR Analysis:
The proton NMR spectrum should account for all 9 protons in the structure. The key signals to observe are the ethyl ester protons (a quartet and a triplet), the C2-methyl protons (a singlet), and the C4-hydroxyl proton (a broad singlet).
¹³C NMR Analysis:
The carbon NMR spectrum will confirm the carbon skeleton, including the characteristic shifts for the ester carbonyl, the aromatic carbons of the thiazole ring, and the aliphatic carbons of the substituents.
| ¹H NMR Data (400 MHz, DMSO-d₆) | |||
| Assignment | Predicted δ (ppm) | Hypothetical δ (ppm) | Multiplicity |
| –O–CH₂–CH₃ | 1.25 | 1.28 | Triplet |
| –C(2)–CH₃ | 2.60 | 2.62 | Singlet |
| –O–CH₂–CH₃ | 4.20 | 4.23 | Quartet |
| –C(4)–OH | 11.5 (broad) | 11.48 | Singlet |
| ¹³C NMR Data (100 MHz, DMSO-d₆) | |||
| Assignment | Predicted δ (ppm) | Hypothetical δ (ppm) | |
| –O–CH₂–C H₃ | 14.5 | 14.3 | |
| –C(2)–C H₃ | 19.0 | 18.8 | |
| –O–C H₂–CH₃ | 60.0 | 59.7 | |
| C(5) | 105.0 | 104.6 | |
| C(4) | 158.0 | 158.2 | |
| C(2) | 160.0 | 160.5 | |
| C=O (Ester) | 162.0 | 162.3 |
Note: Predicted chemical shifts (δ) are based on standard values and data from analogous thiazole structures.[1][8] The downfield shift of the OH proton is characteristic of an enolic hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.
Part 3: Comparison with Alternative Methodologies
Alternative Synthesis Route: While Hantzsch synthesis is robust, other methods exist. For instance, a multicomponent reaction involving ethyl acetoacetate, a source of sulfur (like Lawesson's reagent), and an amidine could potentially form the ring in a different manner.[9]
-
Comparison: The Hantzsch method is generally more straightforward, with fewer potential side products and simpler purification compared to some multicomponent strategies that may require more complex catalysts or harsher conditions.
Alternative Analytical Techniques: For more complex molecules or in cases of suspected isomerism, 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is essential for piecing together the molecular skeleton and confirming the placement of non-protonated carbons (like the C=O and C2/C4/C5 of the ring).
-
Comparison: While 1D NMR is sufficient for this relatively simple structure, 2D NMR provides an even higher level of confidence and would be the standard for more complex drug development candidates.
Conclusion
Appendix: Detailed Experimental Protocols
Synthesis of this compound
-
To a solution of thioacetamide (1.0 eq) in absolute ethanol (5 mL per gram of thioacetamide), add ethyl 2-chloroacetoacetate (1.05 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation.
-
If precipitation is slow, slowly add cold water until the product begins to crystallize.
-
Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold ethanol/water (1:1) solution.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure product as a crystalline solid.
-
Dry the final product under vacuum.
Analytical Protocols
-
NMR: Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: Obtain the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
HRMS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate in Biological Assays
Introduction: The Thiazole Scaffold and the Imperative of Selectivity
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is one such molecule, representing a class of compounds with significant therapeutic potential.[3] However, the very features that make the thiazole scaffold biologically active can also predispose it to non-specific interactions, making a thorough evaluation of its cross-reactivity profile not just a regulatory requirement, but a scientific necessity.
Cross-reactivity, the unintended binding of a compound to targets other than the primary one, is a major cause of late-stage drug development failures and unforeseen clinical toxicity.[4][5] Therefore, early and rigorous assessment of on- and off-target binding is critical. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound and its analogs. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a logical workflow for making data-driven decisions in the drug discovery process.
Part 1: Strategic Design of a Cross-Reactivity Investigation
A robust cross-reactivity study begins with a logical and evidence-based design. This involves selecting appropriate comparator compounds and a relevant panel of biological targets to build a clear picture of the test compound's selectivity.
Comparator Compound Selection
To understand the structure-activity relationship (SAR) and structure-selectivity relationship, this compound (REF-01) should be tested alongside structurally similar analogs. This allows for the assessment of how minor chemical modifications can impact the selectivity profile.
Table 1: Hypothetical Analogs for Comparative Selectivity Analysis
| Compound ID | Compound Name | Chemical Structure (Conceptual) | Rationale for Inclusion |
|---|---|---|---|
| REF-01 | This compound | (Reference Structure) | The primary compound of interest. |
| ALT-02 | Ethyl 4-methoxy-2-methylthiazole-5-carboxylate | O-methylation of the 4-hydroxy group | To assess the impact of removing the acidic proton and hydrogen bonding capability. |
| ALT-03 | Ethyl 4-hydroxy-2-(trifluoromethyl)thiazole-5-carboxylate | Replacement of the 2-methyl with a CF3 group | To evaluate the effect of a strong electron-withdrawing group on binding and reactivity. |
| ALT-04 | Isopropyl 4-hydroxy-2-methylthiazole-5-carboxylate | Modification of the ethyl ester to an isopropyl ester | To probe the steric tolerance of the binding pocket near the carboxylate group. |
Experimental Workflow for Cross-Reactivity Profiling
The overall strategy involves a tiered approach, starting with broad screening and progressing to more specific functional assays. This ensures that resources are used efficiently and that decisions are based on a comprehensive dataset.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate was not available at the time of this writing. The guidance provided herein is synthesized from the safety profiles of structurally similar thiazole compounds, general principles of laboratory chemical safety, and established regulatory standards. This guide is intended to supplement, not replace, your institution's official Chemical Hygiene Plan (CHP) and the expertise of your Environmental Health & Safety (EHS) department. Always consult with your EHS officer for disposal procedures specific to your location and regulations.
| Foundational Principles: Hazard Assessment and Regulatory Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where specific hazard data may be limited, a conservative approach is mandated. We must operate under the assumption that the substance is hazardous until proven otherwise.
| Hazard Profile of Structurally Similar Compounds
Analysis of analogous compounds provides critical insight. For example, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is classified under the Globally Harmonized System (GHS) with the hazard statement H318, indicating it causes serious eye damage[1]. Thiazole, the parent heterocyclic ring, is often treated as a hazardous material requiring disposal at an approved waste plant[2][3]. Therefore, this compound and any materials contaminated with it must be managed as hazardous waste.
| The Regulatory Framework
In the United States, two primary federal regulations govern the handling and disposal of laboratory chemicals:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop and implement a Chemical Hygiene Plan (CHP) .[4][5][6] Your institution's CHP is the definitive guide for all safety procedures, including the specific protocols for waste disposal. It requires employers to protect laboratory personnel from chemical hazards by establishing safe work practices, providing training, and ensuring proper personal protective equipment (PPE) is used[5][7].
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive "cradle-to-grave" framework for managing hazardous waste.[8] This includes proper identification, labeling, storage, and ultimate disposal of chemical waste.[9][10] All waste must be correctly characterized and handled according to its potential hazards, such as toxicity, ignitability, corrosivity, or reactivity[8][10].
| Essential Personal Protective Equipment (PPE)
Based on the potential for serious eye damage and general chemical handling best practices, the following PPE is mandatory when handling this compound or its waste:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Given the H318 warning for a similar compound, chemical splash goggles are strongly recommended.
-
Skin Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup or if aerosols could be generated. This must be done under the guidance of your institution's respiratory protection program[6].
| Step-by-Step Waste Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations and minimizes risk to personnel and the environment.
Step 1: Designate a Waste Container
Select a container that is chemically compatible with thiazole derivatives and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate. The container must be in good condition, with no leaks or cracks. Never use food-grade containers like milk jugs for chemical waste[8].
Step 2: Segregate the Waste Stream
Dedicate this container solely for this compound and associated contaminated materials (e.g., pipette tips, contaminated wipes). Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.
Step 3: Label the Container Correctly
Proper labeling is a critical compliance point. The container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Eye Irritant").
-
The date of accumulation.
Step 4: Accumulate Waste Safely
The waste container must be kept closed at all times except when actively adding waste[8][9]. This is a common point of failure in regulatory inspections. Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of the laboratory personnel, clearly marked, and equipped with secondary containment to capture any potential spills.
Step 5: Arrange for Final Disposal
Once the container is full or you have reached your institution's time limit for satellite accumulation, you must contact your EHS department to arrange for pickup. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [3][11] Final disposal must be carried out by a licensed hazardous waste management company at an approved facility[10][12].
| Managing Spills
Even with careful handling, spills can occur. Your response should be swift and informed.
-
Minor Spills (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all contaminated materials into your designated hazardous waste container.
-
Wipe the spill area with a suitable solvent (as recommended by your lab's SOP) and then with soap and water. Place the cleaning materials in the waste container.
-
-
Major Spills (Outside of a fume hood, large volume, or if you feel unsafe):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the area.
-
Provide emergency responders with as much information as possible, including the chemical name and a copy of this guide or the relevant SDS for similar compounds.
-
| Summary and Quick Reference
This table summarizes the critical operational data for handling and disposing of this compound.
| Parameter | Guideline | Justification & Source |
| Chemical Name | This compound | Ensures accurate identification for waste handlers. |
| Assumed Hazards | Serious Eye Damage (GHS: H318) | Based on data for structurally similar compounds[1]. |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat. | Protects against potential eye damage and skin contact. |
| Waste Container | Compatible, sealed, and properly labeled HDPE or glass bottle. | Prevents leaks and ensures regulatory compliance[8][9]. |
| Disposal Method | Segregate as hazardous waste. Do not drain dispose. | Prevents environmental contamination and adheres to EPA regulations[3][11]. |
| Final Disposition | Via institutional EHS department to a licensed disposal facility. | Ensures compliance with "cradle-to-grave" waste management[10][13]. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of chemical waste.
References
- 1. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
